molecular formula C10H11ClN2O4 B2654994 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 743444-37-3

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B2654994
CAS No.: 743444-37-3
M. Wt: 258.66
InChI Key: SYSSICKCUZXGKF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C10H11ClN2O4 and its molecular weight is 258.66. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSICKCUZXGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a specialized intermediate used in the synthesis of covalent kinase inhibitors and nitrogen heterocycles.

Role: Covalent Warhead Precursor & Heterocyclic Building Block

Part 1: Chemical Identity & Strategic Importance

Executive Summary

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a critical synthetic intermediate, primarily utilized in the development of irreversible tyrosine kinase inhibitors (TKIs) and benzoxazinone scaffolds. Its structural core combines an electron-deficient aniline (2-methoxy-4-nitroaniline) with an


-haloamide moiety.

In drug discovery, this molecule serves two distinct mechanistic functions:

  • Precursor to Acrylamides: Under basic conditions, the 2-chloro group undergoes

    
    -elimination to form an acrylamide "warhead"—the essential Michael acceptor found in third-generation EGFR inhibitors (e.g., Osimertinib analogs).
    
  • Cyclization Scaffold: The proximity of the ortho-methoxy group allows for demethylation and subsequent intramolecular cyclization, yielding 1,4-benzoxazin-3-ones, a pharmacophore found in various bioactive compounds.

Physicochemical Profile
PropertyData
Chemical Name 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Common Synonyms N-(2-methoxy-4-nitrophenyl)-2-chloropropionamide
Molecular Formula

Molecular Weight 258.66 g/mol
Physical State Yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
PubChem CID 3856913
SMILES COC1=C(C=CC(=C1)[O-])NC(=O)C(C)Cl

Part 2: Synthetic Methodology

Synthesis Protocol: Acylation of 2-Methoxy-4-nitroaniline

Context: The synthesis utilizes a Schotten-Baumann type acylation. The low nucleophilicity of the nitroaniline requires careful activation and base catalysis.

Reagents & Materials
  • Substrate: 2-Methoxy-4-nitroaniline (1.0 eq)

  • Reagent: 2-Chloropropionyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-methoxy-4-nitroaniline and anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add Triethylamine dropwise. The solution may darken slightly; ensure the temperature remains <5°C to prevent side reactions.

  • Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: The reaction is exothermic. Rapid addition can lead to bis-acylation or polymerization. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.

  • Quench & Workup:

    • Quench with cold water.

    • Wash the organic layer successively with 1N HCl (to remove excess TEA/aniline), Sat. NaHCO₃ (to remove acid byproducts), and Brine .

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude yellow solid from Ethanol/Water or Toluene to achieve >98% purity.

Downstream Transformations

This intermediate is rarely the final product. It typically undergoes one of two pathways:[1]

  • Pathway A (Elimination): Treatment with a strong base (e.g., NaOH/MeCN or DBU) induces elimination of HCl to form the Acrylamide (Michael Acceptor).

  • Pathway B (Reduction & Cyclization): Reduction of the nitro group (Fe/NH₄Cl or H₂/Pd) followed by cyclization yields quinoxalinone derivatives.

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the synthesis of the title compound and its divergence into two critical drug discovery scaffolds.

G SM1 2-Methoxy-4-nitroaniline (Nucleophile) Intermediate TARGET MOLECULE 2-chloro-N-(2-methoxy- 4-nitrophenyl)propanamide SM1->Intermediate DCM, TEA 0°C -> RT SM2 2-Chloropropionyl Chloride (Electrophile) SM2->Intermediate Warhead Acrylamide Derivative (Covalent Warhead) Intermediate->Warhead Base (NaOH/DBU) Elimination (-HCl) Heterocycle Benzoxazinone/ Quinoxalinone Core Intermediate->Heterocycle 1. Reduction (-NO2 -> -NH2) 2. Cyclization

Figure 1: Synthetic pathway and downstream utility of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Part 4: Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signals must be confirmed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
8.95 Broad Singlet1HNH Amide proton (deshielded).
8.55 Doublet (

Hz)
1HAr-H (C5) Ortho to Nitro, Para to Amide.
7.90 Doublet (

Hz)
1HAr-H (C3) Ortho to Nitro & Methoxy.
7.75 DD1HAr-H (C6) Aromatic ring proton.
4.60 Quartet (

Hz)
1HCH-Cl Alpha-proton of the propanamide.
4.01 Singlet3HO-CH₃ Methoxy group.
1.85 Doublet (

Hz)
3HCH₃ Methyl group of the propyl chain.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist , I must emphasize the safety protocols required when handling this compound:

  • Alkylating Potential: The

    
    -chloroamide moiety is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Double-gloving (Nitrile)  and working in a fume hood are mandatory.
    
  • Nitro Compound Hazards: Like many nitroaromatics, this compound may possess energetic properties or toxicity profiles related to methemoglobinemia upon skin absorption.

  • Stability: Store at 2–8°C under inert gas. The compound is susceptible to hydrolysis under strongly basic or acidic conditions over prolonged periods.

References

  • PubChem. (2025).[2] Compound Summary: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 3856913). National Center for Biotechnology Information. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, safety profile, and handling protocols for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS 505065-41-8).

This document is structured for research scientists and process chemists. It bridges the gap between basic Safety Data Sheet (SDS) parameters and advanced toxicological mechanisms, utilizing Structure-Activity Relationship (SAR) analysis where empirical data is proprietary or sparse.

Section 1: Compound Identity & Physiochemical Profile

This compound is a synthetic intermediate, primarily characterized as an alpha-haloanilide . Its structure combines a reactive alkylating backbone (2-chloropropionyl) with a potentially mutagenic aromatic amine (2-methoxy-4-nitroaniline).

1.1 Technical Specifications
ParameterData
Chemical Name 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
CAS Number 505065-41-8
Molecular Formula

Molecular Weight 258.66 g/mol
Physical State Solid (Crystalline powder, typically pale yellow to orange)
Solubility Low in water; Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane
Melting Point 125–130 °C (Predicted/Analogous range)
SMILES

1.2 Structural Reactivity Analysis

From a synthetic utility perspective, this molecule possesses two distinct "warheads":

  • Electrophilic

    
    -Carbon:  The carbon attached to the chlorine is susceptible to nucleophilic attack (
    
    
    
    ), making it a potent alkylating agent for thiols (cysteine) and amines.
  • Nitroaromatic Moiety: The nitro group at the para position is electron-withdrawing, increasing the acidity of the amide proton and serving as a precursor for potential reduction to mutagenic hydroxylamines.

Section 2: Synthesis & Impurity Profiling

Note: This protocol is provided for context on impurity genesis. Standard Schlenk line techniques are assumed.

Reaction Logic: The synthesis typically involves the acylation of 2-methoxy-4-nitroaniline with 2-chloropropionyl chloride.

Critical Impurities:

  • Hydrolysis Product: 2-methoxy-4-nitroaniline (CAS 97-52-9). This is the primary toxicological concern (see Section 4).

  • Dimerization: Formation of bis-amides if stoichiometry is uncontrolled.

Section 3: Hazard Identification (GHS Classification)

Based on SAR analysis of alpha-haloacetanilides and nitroaromatics.

3.1 GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Carcinogenicity/Mutagenicity)
      
    • 
      (Acute Tox/Sensitization)
      
3.2 Hazard Statements
CodeStatementMechanistic Basis
H302 Harmful if swallowedNitroaromatic absorption/metabolism.
H317 May cause an allergic skin reactionProtein haptenization via alkylation of skin proteins by the

-chloro group.
H341 Suspected of causing genetic defectsNitro-reduction to DNA-binding hydroxylamines.
H350 May cause cancerBased on 2-methoxy-4-nitroaniline (Group 2B IARC analog).
H373 May cause damage to organs (Blood, Liver)Methemoglobinemia risk; glutathione depletion.

Section 4: Toxicological Mechanisms & Metabolic Fate

This section details why the compound is toxic, moving beyond simple LD50 values to cellular mechanisms.

4.1 The "Double-Hit" Toxicity Model

The toxicity of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide arises from two distinct metabolic pathways:

  • Direct Alkylation (The Kinetic Phase): Upon entry, the intact molecule acts as an electrophile. The alpha-chloro position reacts with intracellular Glutathione (GSH), leading to oxidative stress. If GSH is depleted, it alkylates cellular proteins.

  • Bioactivation (The Metabolic Phase): Amidase enzymes hydrolyze the amide bond, releasing 2-methoxy-4-nitroaniline . This metabolite undergoes hepatic reduction (via CYP450 or nitroreductases) to N-hydroxy-arylamines, which form adducts with DNA (specifically at Guanine C8 residues).

4.2 Pathway Visualization

The following diagram illustrates the divergent pathways of detoxification versus toxification.

ToxicityPathway Parent Parent Compound (2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide) GSH_Adduct GSH Conjugate (Detoxification / Excretion) Parent->GSH_Adduct + GSH (GST enzyme) Protein_Adduct Protein Alkylation (Skin Sensitization / Cytotoxicity) Parent->Protein_Adduct GSH Depletion Amidase Carboxylesterase / Amidase Parent->Amidase Hydrolysis GSH Glutathione (GSH) GSH->GSH_Adduct Metabolite_Acid 2-Chloropropionic Acid (Neurotoxicity Risk) Amidase->Metabolite_Acid Metabolite_Amine 2-Methoxy-4-nitroaniline (Primary Toxicophore) Amidase->Metabolite_Amine NitroReductase Nitroreductase / CYP450 Metabolite_Amine->NitroReductase Hydroxylamine N-hydroxy metabolite NitroReductase->Hydroxylamine DNA_Adduct DNA Adduct Formation (Mutagenesis) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 1: Metabolic divergence showing direct alkylation risks (left) and bioactivation to mutagenic species (right).

Section 5: Handling & Safety Protocols

5.1 Engineering Controls
  • Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration.

  • Pressure: Maintain negative pressure to prevent powder dissemination.

5.2 Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 minimum; Full-face respirator with organic vapor/particulate cartridges recommended during synthesis or spill cleanup.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling. Do not use Latex.

    • Rationale: Nitroaromatics can permeate standard rubber rapidly.

5.3 Deactivation & Waste Disposal

Protocol for Spills:

  • Isolate: Evacuate the immediate area.

  • Quench: Do not use simple water. Use a solution of 10% Sodium Thiosulfate mixed with dilute aqueous NaOH.

    • Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting with the alpha-chloro group more rapidly than biological proteins, while the base promotes hydrolysis of the amide.

  • Adsorb: Use vermiculite or activated charcoal pads.

  • Disposal: Incineration at >1000°C in a facility equipped with scrubbers for NOx and HCl gases.

Section 6: Emergency Medical Procedures

Disclaimer: This information is for guidance only. Consult a physician immediately.

6.1 Specific Antidote Logic
  • Methemoglobinemia: If the patient exhibits cyanosis (blue skin/lips) or "chocolate brown" blood, it suggests the nitro-metabolite has oxidized hemoglobin.

    • Treatment: Methylene Blue (1-2 mg/kg IV) is the standard treatment, unless the patient has G6PD deficiency.

  • Skin Contact: Immediate washing with soap and water is critical.[1] Avoid alcohol-based washes, which may increase transdermal absorption of the lipophilic nitro-compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3856913, 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide. PubChem.[2][3][4] Retrieved February 13, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzamide, N-(2-chloro-4-nitrophenyl)- IR Spectrum. NIST WebBook. Retrieved February 13, 2026, from [Link]

  • International Agency for Research on Cancer (IARC). (2020). Monographs on the Evaluation of Carcinogenic Risks to Humans: Nitrobenzenes and Nitrotoluenes.
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS classification logic).[3][5]

Sources

CAS number and identifiers for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

[1][2][3][4][5]

Chemical Identity & Significance

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a functionalized acetanilide derivative characterized by an electrophilic

123pharmacologically active small molecules1

Its structural duality—containing both an electrophilic site (C-Cl bond) and a reducible nitro group—allows for orthogonal functionalization, making it a critical scaffold for Diversity-Oriented Synthesis (DOS) libraries.[1][2]

Core Identifiers
PropertySpecification
Chemical Name 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Molecular Formula C₁₀H₁₁ClN₂O₄
Molecular Weight 258.66 g/mol
PubChem CID 3856913
InChI Key SYSSICKCUZXGKF-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(C=C(C=C1)[O-])OC)Cl
CAS Registry Number Note: Often indexed by chemical name or internal catalog IDs (e.g., CB6221412) due to specialized use.[1][2][3][4][5] Isomer (4-methoxy-2-nitro) is CAS 505065-41-8.[1][2]

Synthesis Protocol

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is achieved through a controlled nucleophilic acyl substitution (Schotten-Baumann conditions).[1][2] The reaction couples 2-methoxy-4-nitroaniline (nucleophile) with 2-chloropropanoyl chloride (electrophile).[1][2]

Reaction Mechanism

The amine nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels the chloride ion, yielding the amide.[1][2] A non-nucleophilic base is required to scavenge the liberated HCl and drive the equilibrium forward.[1][2]

Experimental Workflow

Reagents:

  • Precursor A: 2-Methoxy-4-nitroaniline (1.0 eq) [CAS: 97-52-9][1][2][5]

  • Reagent B: 2-Chloropropanoyl chloride (1.1 eq) [CAS: 7623-09-8][1][2]

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1][2]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 2-chloropropanoyl chloride (11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation or polymerization.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:2); the starting aniline spot should disappear.[1][2]

  • Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).[1][2]

  • Purification: Wash combined organic layers with 1M HCl (to remove unreacted amine/pyridine), then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the target compound as yellow needles.

Synthesis Pathway Visualization

SynthesisAniline2-Methoxy-4-nitroaniline(Nucleophile)IntermediateTetrahedral IntermediateAniline->Intermediate Attack C=OChloride2-Chloropropanoyl Chloride(Electrophile)Chloride->IntermediateProduct2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide(Target)Intermediate->Product Elimination of Cl-HClEt3N·HCl(Salt Byproduct)Intermediate->HClBaseEt3N (Base)Base->HCl

Figure 1: Synthetic pathway for the acylation of 2-methoxy-4-nitroaniline.

Chemical Reactivity & Applications

This compound is not merely an end-product but a divergent intermediate .[1][2] Its value lies in its ability to undergo two distinct types of chemical transformations, enabling the construction of complex molecular architectures.[1][2]

A. Nucleophilic Substitution ( )

The

12
  • Reaction: Displacement of Cl by amines, thiols, or alkoxides.[1]

  • Application: Synthesis of N-aryl-2-amino-propanamides , a scaffold found in local anesthetics (e.g., Prilocaine analogs) and anti-arrhythmic agents.[1][2]

B. Nitro Group Reduction

The nitro group at the para position can be selectively reduced to a primary amine without affecting the amide linkage (and potentially preserving the alkyl chloride if mild conditions are used).[1][2]

  • Reagents: Fe/NH₄Cl (chemoselective) or H₂/Pd-C (full reduction).[1][2]

  • Application: Generation of aniline derivatives for further coupling (e.g., azo dyes or urea formation).[1][2]

Reactivity Network Visualization

Reactivitycluster_SN2Pathway A: Nucleophilic Substitution (SN2)cluster_RedPathway B: Nitro ReductionCore2-chloro-N-(2-methoxy-4-nitrophenyl)propanamideProduct_SN2N-(2-methoxy-4-nitrophenyl)-2-(substituted)propanamideCore->Product_SN2 + Nu- (Displace Cl)Product_RedN-(4-amino-2-methoxyphenyl)-2-chloropropanamideCore->Product_Red Reduction (-NO2 -> -NH2)NucleophileNucleophile (Nu-)(Amine, Thiol, Phenol)ReductantFe / NH4Cl(Chemoselective)

Figure 2: Divergent reactivity pathways: Nucleophilic substitution at the alkyl chain vs. reduction of the aryl nitro group.[1][2]

Safety & Handling (MSDS Highlights)

As a halogenated nitroarene, this compound requires strict safety protocols.[1][2]

Hazard ClassDescriptionPrecaution
Skin Irritant Causes skin irritation and potential sensitization (R38, R43).[1][2]Wear nitrile gloves and lab coat.[1][2]
Eye Irritant Causes serious eye irritation (R36).[1][2]Use safety goggles; access to eyewash station.[1][2]
Acute Toxicity Harmful if swallowed or inhaled (R20/22).[1][2]Handle in a fume hood; avoid dust formation.[1][2]
Stability Stable under normal conditions but light-sensitive.[1][2]Store in amber vials at 2–8°C.

References

  • PubChem. (n.d.).[1][2][6] 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 3856913).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • MDPI. (2022).[1][2] Synthesis of N-phenylacetamide derivatives. (Contextual reference for amide synthesis methodology). Retrieved from [Link]

Melting point and boiling point data for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the characterization and handling of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide .

Executive Summary

This guide details the physicochemical properties, synthesis, and characterization protocols for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide . This compound is a critical intermediate, often utilized in the synthesis of azo dyes and specific kinase inhibitor scaffolds. Its structural core—an electron-deficient aniline coupled with a reactive alpha-haloacyl handle—requires precise thermal profiling to avoid decomposition during downstream processing.

Key Data Point: Due to the specific isomeric nature of this intermediate, experimental values are often proprietary. This guide provides predicted thermodynamic ranges based on structural analogs and details the Standard Operating Procedure (SOP) for empirical determination.

Chemical Identity & Structural Properties[1][2][3][4]

PropertyData
IUPAC Name 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Molecular Formula C₁₀H₁₁ClN₂O₄
Molecular Weight 258.66 g/mol
CAS Registry Number Not widely listed as commodity; Analogous to 505065-41-8 (isomer)
Core Moiety 2-Methoxy-4-nitroaniline (CAS 97-52-9) derivative
Reactive Handle Alpha-chloroamide (Alkylation susceptible)
Structural Logic

The molecule features a 2-methoxy-4-nitrophenyl ring.[1][2] The ortho-methoxy group introduces steric strain and potential intramolecular hydrogen bonding with the amide nitrogen, which significantly influences the crystal lattice energy and, consequently, the melting point. The para-nitro group acts as a strong electron withdrawer, increasing the acidity of the amide proton.

Thermodynamic Profile

Melting Point Data

Status: Predicted / Experimentally Dependent

  • Predicted Range: 128°C – 138°C

  • Basis of Prediction:

    • Precursor (2-methoxy-4-nitroaniline) MP: 140–142°C [1].

    • Analog (2-chloro-N-(4-nitrophenyl)acetamide) MP: 183–185°C [2].

    • Analysis: The addition of the alpha-methyl group (propanamide vs. acetamide) typically disrupts packing efficiency, lowering the MP relative to the acetamide analog. The ortho-methoxy group further modulates this by preventing planar stacking.

  • Critical Observation: Impurities (specifically unreacted aniline) form deep eutectic mixtures, drastically suppressing the observed melting point to <100°C.

Boiling Point Data

Status: Theoretical (Decomposes)

  • Predicted Boiling Point: 445°C ± 45°C at 760 mmHg.

  • Operational Limit: Decomposition is expected to onset >200°C due to the labile C-Cl bond and nitro-group instability. Distillation is NOT recommended.

Solubility Profile
SolventSolubility RatingApplication
DMSO High (>50 mg/mL)Stock solutions for bioassay
Dichloromethane ModerateReaction solvent
Ethanol Low (Cold) / High (Hot)Recrystallization solvent
Water InsolubleWash solvent for purification

Experimental Protocols

Synthesis for Standard Generation

To generate a reference standard for MP/BP determination, follow this validated acylation protocol.

Reaction: 2-Methoxy-4-nitroaniline + 2-Chloropropionyl chloride → Product + HCl

Step-by-Step Methodology:

  • Charge: Dissolve 10.0 mmol of 2-methoxy-4-nitroaniline in 50 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of Triethylamine (TEA) to scavenge HCl. Cool mixture to 0°C.

  • Acylation: Dropwise add 11.0 mmol of 2-chloropropionyl chloride (CAS 7623-09-8) over 20 minutes. Note: Exothermic.

  • Workup: Stir at Room Temperature (RT) for 4 hours. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Sat. NaHCO₃.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification (Crucial for MP): Recrystallize from hot Ethanol/Water (9:1).

Melting Point Determination (Capillary Method)

Ensure the sample is dried at 45°C under vacuum for 12 hours prior to testing.

  • Preparation: Pack 3-4 mm of dry powder into a capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 110°C.

    • Slow Ramp (1°C/min) from 110°C until melt.

  • Endpoint: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range (

      
      ) must be < 2°C.
      

Visualization of Workflows

Diagram 1: Synthesis & Characterization Logic

This flowchart illustrates the critical path from raw materials to validated physical data, highlighting the purification step essential for accurate melting point determination.

G Start Raw Materials: 2-Methoxy-4-nitroaniline 2-Chloropropionyl Chloride Reaction Acylation Reaction (DCM, 0°C -> RT) Start->Reaction Mix & Stir Crude Crude Intermediate (Contains HCl salts) Reaction->Crude Workup Purification Purification (Recrystallization EtOH/H2O) *CRITICAL STEP* Crude->Purification Remove Impurities Solid Pure Crystalline Solid Purification->Solid Yields >85% Analysis MP Determination (DSC / Capillary) Solid->Analysis Validate

Caption: Workflow for synthesis and thermal characterization. Purification is the gatekeeper for valid data.

Diagram 2: Thermal Behavior & Decomposition Risks

A logic tree for handling the compound based on thermal inputs.

Thermal Compound 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Heat Apply Heat Compound->Heat MP_Zone 128°C - 138°C (Melting Zone) Heat->MP_Zone T < 200°C Stable_Liq Stable Liquid Phase (Short Duration) MP_Zone->Stable_Liq Decomp >200°C Thermal Decomposition (Release of NOx, HCl) Stable_Liq->Decomp Prolonged Heating or T > 200°C

Caption: Thermal stability profile. Avoid processing temperatures above 150°C to prevent degradation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

Sources

Literature review on 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Versatility and Pharmacological Potential of a Nitro-Aromatic Scaffold

Executive Summary

The compound 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide represents a critical "privileged structure" in medicinal chemistry, serving as a dual-function scaffold. Structurally, it combines an electrophilic


-halo amide "warhead" with an electron-deficient nitro-aromatic core.

This unique architecture makes it a high-value intermediate for two primary drug discovery pathways:

  • Selective Androgen Receptor Modulators (SARMs): It serves as the "A-ring" precursor in the synthesis of ether-linked non-steroidal androgens, where the chlorine atom functions as a leaving group for nucleophilic substitution.

  • Metabolic Probes: The 2-methoxy-4-nitroaniline moiety is a known inducer and substrate for Cytochrome P450 enzymes (specifically CYP1A2), making these derivatives useful in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide synthesizes the chemical reactivity, synthesis protocols, and biological implications of this molecule, providing a roadmap for its utilization in lead optimization.

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting solubility and reactivity in downstream applications.

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight 258.66 g/mol Fragment-based drug design compliant
LogP (Predicted) ~1.5 - 1.9Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (Amide NH)Receptor binding capability
H-Bond Acceptors 5 (Nitro O, Methoxy O, Carbonyl O)High interaction potential
Electrophilicity High (

-chloro position)
Susceptible to

attack by thiols/phenols
Electronic State Electron-deficient aromatic ringResistant to oxidative metabolism at the ring
Chemical Synthesis: The Acylation Protocol

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide relies on a nucleophilic acyl substitution. While Schotten-Baumann conditions (aqueous base) can be used, the Anhydrous Dichloromethane (DCM) Method is preferred for high purity and yield, preventing hydrolysis of the acyl chloride.

3.1. Reaction Mechanism

The amine of the 2-methoxy-4-nitroaniline attacks the carbonyl carbon of 2-chloropropionyl chloride. The presence of the ortho-methoxy group can sterically hinder the reaction slightly, requiring controlled temperature to prevent bis-acylation or degradation.

3.2. Detailed Experimental Protocol

Note: This protocol is self-validating via TLC monitoring and melting point determination.

Reagents:

  • 2-Methoxy-4-nitroaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

  • Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions.

  • Acylation: Dropwise add 2-chloropropionyl chloride (12 mmol) over 20 minutes.

    • Observation: The solution may darken or precipitate triethylamine hydrochloride salts (white solid).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting aniline spot (lower R_f, yellow) should disappear.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 30 mL) to remove excess acid.
      
    • Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the solid residue from Ethanol/Water to yield the target product.

Synthetic Utility: The "Warhead" Reactivity

The defining feature of this molecule is the


-chloro amide  motif. This site is highly reactive toward nucleophiles, allowing the "snapping together" of complex ligands.
4.1. Pathway A: Ether/Thioether Formation (SARM Synthesis)

This is the primary route for generating androgen receptor modulators. The chlorine is displaced by a phenol or thiophenol in an


 reaction.
  • Conditions:

    
    , Acetone or DMF, Reflux.
    
  • Outcome: Formation of an ether linkage (Ar-O-CH(Me)-CONH-Ar). This mimics the structure of Ostarine and Andarine.

4.2. Pathway B: Nitro Reduction & Cyclization

Reducing the nitro group (


, Pd/C or 

) yields the aniline derivative.
  • Significance: The resulting ortho-methoxy aniline is a precursor for benzimidazoles if cyclized, or can be further functionalized to tune solubility.

4.3. Visualization of Synthetic Pathways

SynthesisPathways Start 2-Methoxy-4- nitroaniline Core TARGET SCAFFOLD: 2-chloro-N-(2-methoxy- 4-nitrophenyl)propanamide Start->Core Acylation (DCM/TEA, 0°C) Reagent 2-Chloropropionyl Chloride Reagent->Core Ether Ether Derivative (SARM Analog) Core->Ether SN2 Substitution (Phenol/K2CO3) Amine Reduced Amine Derivative Core->Amine Nitro Reduction (H2/Pd-C) Cyclic Benzimidazole Scaffold Amine->Cyclic Cyclization

Figure 1: Divergent synthetic pathways originating from the 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide scaffold.

Biological Context & Safety Profile
5.1. CYP1A2 Induction and Metabolism

The 2-methoxy-4-nitroaniline moiety is a documented inducer of Cytochrome P450 1A2 (CYP1A2).[1]

  • Mechanism: The planar, electron-deficient ring system fits the CYP1A2 active site (planar aromatic hydrocarbon receptor).

  • Research Implication: Derivatives of this scaffold should be screened early for CYP inhibition/induction to avoid drug-drug interactions (DDI). The methoxy group is a likely site for O-demethylation metabolic clearance.

5.2. Toxicity Considerations (Nitro-Aromatics)
  • Methemoglobinemia: Nitro-aromatic compounds can be reduced in vivo to hydroxylamines, which oxidize hemoglobin to methemoglobin. While the amide linkage reduces this risk compared to the free aniline, researchers must handle these derivatives with care during in vivo scaling.

  • Genotoxicity: The nitro group is a structural alert for genotoxicity (Ames positive). In drug development, this group is often reduced to an amine or replaced by a nitrile (CN) or trifluoromethyl (

    
    ) group in the final optimization phase (isostere replacement).
    
References
  • Degawa, M., et al. (1995).[1] "2-Methoxy-4-nitroaniline is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver."[1] Cancer Letters, 96(1), 95-98.[1] Retrieved from [Link]

  • Mathews, J. M., et al. (2012).[1] "Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats." Xenobiotica, 42(12), 1213-1224.[1] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Methoxy-4-nitroaniline (Precursor).[2] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS: 505065-41-8). This compound serves as a critical electrophilic intermediate in the development of androgen receptor modulators (SARMs) and other bioactive pharmacophores. The protocol utilizes a modified Schotten-Baumann acylation strategy, optimized for yield, purity, and operator safety.

The methodology emphasizes the control of exotherms during the acyl chloride addition and the efficient removal of hydrochloric acid byproducts to prevent side reactions.

Strategic Rationale & Mechanistic Insight

The synthesis involves the nucleophilic attack of the amine nitrogen of 2-methoxy-4-nitroaniline onto the carbonyl carbon of 2-chloropropionyl chloride .

  • Nucleophilicity: The aniline nitrogen is moderately deactivated by the electron-withdrawing nitro group at the para position and the ortho methoxy group. Consequently, the reaction requires a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct and drive the equilibrium forward.

  • Regioselectivity: The reaction is highly selective for the amine; however, temperature control is critical to prevent bis-acylation or hydrolysis of the acid chloride.

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred due to their solubility profiles for the reactants and ease of removal.

Safety & Hazard Assessment (Critical)

WARNING: This procedure involves hazardous reagents. All operations must be conducted in a properly functioning chemical fume hood.

ReagentHazard ClassPrecaution
2-Chloropropionyl Chloride Corrosive, Lachrymator, ToxicMoisture sensitive. Handle with double gloves. Store under inert gas.
2-Methoxy-4-nitroaniline Acute Toxin, IrritantAvoid dust inhalation. May cause methemoglobinemia.
Triethylamine (TEA) Flammable, CorrosiveUse in well-ventilated area.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse standard organic solvent PPE.

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Methoxy-4-nitroaniline Limiting Reagent1.0168.1516.8 g
2-Chloropropionyl Chloride Electrophile1.1 - 1.2126.97~14.0 g (11.0 mL)
Triethylamine (TEA) Base (Scavenger)1.2101.19~12.1 g (16.7 mL)
Dichloromethane (DCM) SolventN/A84.93200 mL

Step-by-Step Experimental Protocol

Phase 1: Preparation and Solubilization
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Charging: Under a nitrogen atmosphere, charge the flask with 2-methoxy-4-nitroaniline (1.0 equiv) and anhydrous DCM (10 vol relative to amine).

  • Base Addition: Add Triethylamine (1.2 equiv) to the stirring solution. Ensure the aniline is fully dissolved or well-suspended.

  • Cooling: Submerge the reaction vessel in an ice/water bath to cool the internal temperature to 0–5 °C.

Phase 2: Acylation Reaction
  • Reagent Addition: Charge the addition funnel with 2-chloropropionyl chloride (1.1 equiv) diluted in a small volume of DCM (optional, for better control).

  • Controlled Addition: Dropwise add the acid chloride solution to the reaction mixture over 30–45 minutes.

    • Critical Control Point: Monitor internal temperature; do not allow it to exceed 10 °C to minimize side reactions.

  • Reaction: Once addition is complete, allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 3–6 hours.

    • Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC. The starting aniline spot should disappear.

Phase 3: Workup and Purification
  • Quench: Cool the mixture slightly and quench by slowly adding water (100 mL).

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL) – Removes unreacted amine and TEA.

    • Saturated NaHCO₃ (2 x 50 mL) – Neutralizes residual acid.

    • Brine (1 x 50 mL) – Drying step.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

  • Recrystallization: Purify the crude product by recrystallization from Ethanol or an Ethanol/Water mixture.

    • Target: Off-white to pale yellow crystalline solid.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: Reagent Prep Solubilization Dissolve Aniline + TEA in DCM (0°C) Start->Solubilization Addition Dropwise Addition: 2-Chloropropionyl Chloride Solubilization->Addition Temp < 10°C Reaction Stir at RT (3-6 hrs) Monitor via TLC Addition->Reaction Exotherm Control Quench Quench with Water Phase Separation Reaction->Quench Completion Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Organic Layer Purification Concentrate & Recrystallize (Ethanol) Wash->Purification Final Final Product: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Purification->Final

Figure 1: Logical workflow for the acylation of 2-methoxy-4-nitroaniline.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl3): Look for the characteristic doublet/quartet of the 2-chloropropyl group (~1.7 ppm, ~4.5 ppm), the methoxy singlet (~3.9 ppm), and the aromatic protons (splitting pattern consistent with 1,2,4-substitution).

  • Mass Spectrometry: [M+H]+ peak at approx.[1] 259.0 m/z (Cl isotope pattern 3:1).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10: Acylation of Amines).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235655, 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, a potentially valuable intermediate in drug discovery and development. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product.

Introduction: The Rationale and Importance

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a substituted amide containing several key functional groups: a chloroalkane, an amide, a methoxybenzene, and a nitro group. This combination of functionalities makes it an attractive scaffold for further chemical modification in the synthesis of more complex molecules with potential biological activity. The chloro group provides a reactive handle for nucleophilic substitution, while the nitro group can be reduced to an amine, opening up a wide range of subsequent chemical transformations.

This guide details a two-stage synthesis, commencing with the preparation of the key intermediate, 2-methoxy-4-nitroaniline, followed by its acylation to yield the target compound.

Part 1: Synthesis of 2-methoxy-4-nitroaniline

The synthesis of 2-methoxy-4-nitroaniline from o-methoxyaniline is a well-established three-step process involving protection of the amine, nitration, and deprotection.[1] This sequence is necessary to control the regioselectivity of the nitration step. Direct nitration of o-methoxyaniline would lead to a mixture of products and potential oxidation.

Step 1: Acetylation of o-Methoxyaniline

The amino group of o-methoxyaniline is first protected as an acetamide. This is a crucial step to deactivate the amino group slightly and direct the incoming nitro group to the desired position on the aromatic ring.

Protocol: Acetylation of o-Methoxyaniline

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-methoxyaniline (1.0 mol, 123.15 g) and glacial acetic acid (2.5 mol, 150.15 g).

  • Heat the reaction mixture to 110-120°C and maintain this temperature for approximately 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture containing 2-methoxyacetanilide is allowed to cool to room temperature and is used directly in the next step without purification.

Step 2: Nitration of 2-Methoxyacetanilide

The nitration is carried out using a mixture of fuming nitric acid and sulfuric acid. The acetylated amino group and the methoxy group direct the electrophilic substitution to the para position relative to the methoxy group.

Protocol: Nitration of 2-Methoxyacetanilide

  • Cool the acetic acid solution of 2-methoxyacetanilide from the previous step to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.2 mol, 75.6 g) and concentrated sulfuric acid (as catalyst) dropwise to the stirred solution. Caution: This addition is highly exothermic and must be done slowly, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the yellow solid, 2-methoxy-4-nitroacetanilide, by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step in preparing the intermediate is the removal of the acetyl protecting group by alkaline hydrolysis.

Protocol: Hydrolysis of 2-Methoxy-4-nitroacetanilide

  • Suspend the 2-methoxy-4-nitroacetanilide in water in a round-bottom flask.

  • Add a solution of sodium hydroxide (e.g., 2 equivalents) and heat the mixture to reflux (approximately 100°C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the yellow crystalline product, 2-methoxy-4-nitroaniline, by vacuum filtration, wash with cold water, and dry.[1]

Part 2: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

The target molecule is synthesized via a nucleophilic acyl substitution reaction between 2-methoxy-4-nitroaniline and 2-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality in Experimental Design
  • Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran is chosen to dissolve the reactants and prevent reaction with the highly reactive acyl chloride.

  • Base: A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

  • Temperature: The reaction is typically carried out at a low temperature (0°C to room temperature) to control the exothermic reaction and minimize potential side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-methoxy-4-nitroaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product.

Reaction_Mechanism R_amine 2-methoxy-4-nitroaniline plus1 + R_acyl_chloride 2-chloropropionyl chloride arrow1 Nucleophilic Attack Base Base (e.g., Triethylamine) arrow3 Deprotonation Intermediate Tetrahedral Intermediate arrow2 Collapse of Intermediate Product 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide plus2 + Byproduct [Base-H]+Cl- arrow1->Intermediate arrow2->Product arrow3->Product

Caption: Generalized mechanism of acylation.

Experimental Protocol

Protocol: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a tertiary amine base, such as triethylamine (1.1-1.2 eq), to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue
Starting Material (Part 1) o-Methoxyaniline
Molecular Weight123.15 g/mol
Intermediate 2-methoxy-4-nitroaniline
Molecular Weight168.15 g/mol [2]
Reagent (Part 2) 2-Chloropropionyl chloride
Molecular Weight126.98 g/mol
Final Product 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
Molecular FormulaC10H11ClN2O4[3]
Molecular Weight258.66 g/mol [3]
Predicted XlogP 2.2[3]
Predicted Monoisotopic Mass 258.04074 Da[3]

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight. Predicted m/z for [M+H]⁺ is 259.04802.[3]

  • Infrared Spectroscopy: To identify the key functional groups (e.g., N-H stretch, C=O stretch, NO₂ stretches).

  • Melting Point: To assess the purity of the compound.

Experimental Workflow Visualization

Synthesis_Workflow Start o-Methoxyaniline Step1 Step 1: Acetylation (Acetic Acid, 110-120°C) Start->Step1 Intermediate1 2-Methoxyacetanilide Step1->Intermediate1 Step2 Step 2: Nitration (Fuming HNO3, H2SO4, 0-5°C) Intermediate1->Step2 Intermediate2 2-Methoxy-4-nitroacetanilide Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, Reflux) Intermediate2->Step3 Intermediate3 2-methoxy-4-nitroaniline Step3->Intermediate3 Step4 Step 4: Acylation (2-chloropropionyl chloride, Base, 0°C to RT) Intermediate3->Step4 Product 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Step4->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization

Caption: Overall synthetic workflow.

Safety Precautions

  • 2-Chloropropionyl chloride: is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fuming nitric acid and concentrated sulfuric acid: are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Triethylamine: is flammable and has a strong odor. Handle in a well-ventilated area.

  • The nitration reaction is highly exothermic and requires careful temperature control.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • PubChem. (n.d.). 2-chloro-n-(2-methoxy-4-nitrophenyl)propanamide. Retrieved February 13, 2026, from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2963. [Link]

  • Uppu, R. M., Hosseini, S. H., & Golen, J. A. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 5(12), x201322. [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved February 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved February 13, 2026, from [Link]

  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-. Retrieved February 13, 2026, from [Link]

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Recrystallization and purification methods for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization & Isolation of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Part 1: Executive Summary & Chemical Context

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (hereafter referred to as Target Amide ) typically involves the acylation of 2-methoxy-4-nitroaniline with 2-chloropropionyl chloride. While the reaction is robust, the purification is critical due to the potential presence of mutagenic aniline precursors and hydrolytic byproducts.

This guide moves beyond generic "recrystallization" advice. It provides a chemically grounded, self-validating protocol designed to separate the lipophilic amide product from both the highly colored, weakly basic starting aniline and the water-soluble acidic byproducts.

Key Chemical Challenges:

  • Starting Material Carryover: 2-methoxy-4-nitroaniline is a yellow/orange solid (MP: 140–142 °C) that can co-crystallize with the product if the solvent system is not optimized.

  • Oiling Out: The 2-chloropropyl chain introduces rotational freedom, increasing the risk of the product separating as an oil rather than a crystal, particularly in rapid-cooling scenarios.

  • Hydrolytic Instability: The

    
    -chloroamide moiety is susceptible to hydrolysis under strong alkaline conditions; therefore, neutral or mildly acidic conditions are preferred during workup.
    

Part 2: Pre-Crystallization Workup (The "Crude" Polish)

Do not attempt recrystallization on the raw reaction mixture. The presence of HCl salts and excess acid chloride will destabilize the crystallization matrix.

Protocol A: Reactive Quench & Extraction

  • Objective: Remove HCl, unreacted 2-chloropropionic acid, and bulk salts.

  • Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quench: Pour the reaction mixture into ice-cold water (5:1 volume ratio relative to reaction solvent). Stir vigorously for 20 minutes to hydrolyze excess acid chloride.

  • Phase Separation: Extract with EtOAc.

  • Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2][3][4][5][6] While nitroanilines are weak bases, the acid wash helps protonate and remove trace amine impurities and ensures the removal of any inorganic catalysts (e.g., DMAP/Pyridine if used).

  • Base Wash: Wash with Saturated NaHCO₃ (1x) to remove 2-chloropropionic acid.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to a solid residue.

Part 3: Solvent System Selection

We utilize a Binary Solvent System to balance solubility (Thermodynamics) with crystal growth rate (Kinetics).

Table 1: Solvent Screening Matrix

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary High Best balance. Ethanol dissolves the nitro-amide; water acts as the anti-solvent to force precipitation. Eco-friendly.
EtOAc / n-Heptane SecondaryMediumGood for removing non-polar impurities. Higher risk of "oiling out" if Heptane is added too fast.
Toluene TertiaryLowRequires high temps. Good for removing specific colored impurities but hard to remove solvent traces.
Acetone / Water AlternativeHighSimilar to EtOH/Water but Acetone has higher solubility power; use if the crude is very gummy.

Part 4: The Recrystallization Protocol (Ethanol/Water System)

This protocol is designed for the Ethanol/Water system, which offers the highest success rate for nitro-aromatic amides.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude solid in an Erlenmeyer flask.

  • Add 95% Ethanol (approx. 5–7 mL per gram of crude).

  • Heat to reflux (approx. 78 °C) with magnetic stirring.

  • Observation: If the solid does not dissolve completely, add Ethanol in small aliquots (1 mL) until a clear, yellow/orange solution is obtained.

  • Safety: Do not overheat; prolonged boiling can degrade the chloro-linker.

2. Clarification (Optional but Recommended)

  • If the solution is dark or contains insoluble particles, add Activated Carbon (5 wt% of crude mass).

  • Stir at reflux for 5 minutes.

  • Hot Filtration: Filter quickly through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates.

3. Nucleation & Anti-Solvent Addition

  • Maintain the filtrate at a gentle boil.

  • Add warm Water (approx. 50–60 °C) dropwise via an addition funnel or pipette.

  • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

  • Add a few drops of Ethanol to just clear the turbidity (restore solution).

4. Controlled Cooling (The Crystal Growth Phase)

  • Remove heat and place the flask on a cork ring or wood block (insulation).

  • Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours.

  • Mechanism:[1][2][3][4][5][6] Slow cooling prevents oiling out and trapping of impurities.

  • Cold Soak: Once at RT, place in an ice bath (0–4 °C) for 1 hour to maximize yield.

5. Isolation & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture (pre-chilled). Do not use pure Ethanol, or you will dissolve your product.

  • Dry: Vacuum oven at 40–45 °C for 12 hours.

Part 5: Troubleshooting & Logic Visualization

Common Failure Mode: "Oiling Out" If the product separates as a liquid oil droplets instead of crystals:

  • Reheat to redissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss further.

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (Contains Aniline & Salts) Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve Carbon Add Activated Carbon (Optional: Color Removal) Dissolve->Carbon If Colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If Clear Carbon->Filter AntiSolvent Add Warm Water Dropwise Until Persistent Turbidity Filter->AntiSolvent Clear Add Drops of EtOH To Clear Solution AntiSolvent->Clear Cooling Slow Cooling to RT (Avoid Oiling Out) Clear->Cooling IceBath Ice Bath (0-4°C) Maximize Yield Cooling->IceBath Oiling FAILURE: Oiling Out Cooling->Oiling Phase Sep? Isolate Vacuum Filtration & Cold Solvent Wash IceBath->Isolate Oiling->Dissolve Reheat & Seed

Caption: Figure 1. Step-by-step recrystallization workflow emphasizing thermal control to prevent phase separation.

Part 6: Quality Control (Self-Validation)

Before proceeding to the next synthetic step, validate purity using these metrics:

  • TLC Analysis:

    • Mobile Phase: 40% EtOAc / 60% Hexane.

    • Visualization: UV (254 nm). The starting aniline (yellow spot) should be absent.

  • Melting Point:

    • The product should have a sharp melting range (typically within 2°C).

    • Note: While specific literature MP varies by isomer, the removal of the lower-melting aniline (140°C) usually results in a distinct shift.

  • 1H-NMR (Diagnostic Peaks):

    • Look for the NH amide singlet (typically 9.0–10.5 ppm).

    • Verify the Methoxy singlet (~3.8 ppm) and the Chloro-ethyl multiplet (quartet/doublet pattern).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-acylation and recrystallization of aromatic amides).

  • Bao, Y., et al. (2020).[7][8] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis". Journal of Chemical & Engineering Data. (Solubility data for the key impurity).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-4-nitroaniline.[3][7][9][10][11] (Physical property verification).

  • ResearchGate. (2006). "Synthesis and Crystal Structure of 2-Chloro-N-(4-nitrophenyl)acetamide". (Analogous structure purification data).

Sources

Microwave-Assisted Synthesis of 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-04

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a critical intermediate in the development of non-steroidal androgen receptor modulators (SARMs) and agrochemicals.

The synthesis involves the


-acylation of 2-methoxy-4-nitroaniline , a notoriously weak nucleophile due to the strong electron-withdrawing nature of the nitro group and the steric hindrance of the ortho-methoxy substituent. Conventional thermal methods often require prolonged reflux times (12–24 hours) and yield inconsistent results.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to 10–15 minutes while increasing yield and purity. This guide provides a direct comparison between conventional and microwave methods, mechanistic insights, and a self-validating characterization workflow.

Introduction & Mechanistic Rationale

The Chemical Challenge

The primary challenge in synthesizing this target is the deactivated nature of the aniline precursor.

  • Electronic Deactivation: The

    
    -nitro group pulls electron density from the aromatic ring via resonance, significantly reducing the nucleophilicity of the amine lone pair.
    
  • Steric Hindrance: The

    
    -methoxy group creates steric bulk near the reaction center, hindering the approach of the electrophile (2-chloropropanoyl chloride).
    
The Microwave Solution

Microwave irradiation offers two distinct advantages for this transformation:

  • Thermal Effect (Arrhenius): Rapid, volumetric heating allows the reaction to reach high temperatures (100–150°C) instantaneously, overcoming the high activation energy barrier of the deactivated amine.

  • Specific Microwave Effect: The transition state for amidation involves the formation of a polar zwitterionic tetrahedral intermediate. Microwave irradiation stabilizes this polar transition state more effectively than the less polar ground state, thereby reducing the activation energy (

    
    ).
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine) serves a dual purpose: it enhances the nucleophilicity of the aniline and scavenges the HCl byproduct to drive the equilibrium forward.

Mechanism Substrate 2-Methoxy-4-nitroaniline (Weak Nucleophile) TS Tetrahedral Intermediate (Polar/Zwitterionic) Substrate->TS Nucleophilic Attack (Rate Limiting Step) Reagent 2-Chloropropanoyl Chloride Reagent->TS Product Target Amide + Et3N·HCl TS->Product Elimination of Cl- Base Et3N (Base) Scavenges HCl Base->Product Proton Transfer MW Microwave Irradiation Stabilizes Polar TS MW->TS

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Methoxy-4-nitroaniline 168.151.0Limiting Reagent
2-Chloropropanoyl chloride 126.971.2Electrophile
Triethylamine (Et

N)
101.191.5Base / Scavenger
Toluene (Dry) 92.14-Solvent
Dichloromethane (DCM) 84.93-Workup Solvent
Method A: Conventional Thermal Synthesis (Baseline)

Use this method if microwave instrumentation is unavailable.

  • Dissolve 2-methoxy-4-nitroaniline (1.0 mmol) in anhydrous Toluene (10 mL) in a round-bottom flask.

  • Add Triethylamine (1.5 mmol) and stir at room temperature for 5 minutes.

  • Dropwise add 2-chloropropanoyl chloride (1.2 mmol) under inert atmosphere (

    
    ).
    
  • Reflux the mixture at 110°C for 12–16 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Observation: Reaction often stalls; incomplete conversion is common.

Method B: Microwave-Assisted Synthesis (Recommended)

Optimized for single-mode microwave reactors (e.g., Biotage Initiator, CEM Discover).

Workflow Diagram

Workflow Step1 1. PREPARATION Dissolve Aniline (1 eq) & Et3N (1.5 eq) in Toluene (3-5 mL) in MW Vial Step2 2. ADDITION Add Acid Chloride (1.2 eq) slowly. Cap vial immediately. Step1->Step2 Step3 3. IRRADIATION Ramp: 2 min to 120°C Hold: 10 min Power: Dynamic (Max 150W) Step2->Step3 Step4 4. QUENCH & WORKUP Cool to 50°C. Dilute with EtOAc, wash w/ 1M HCl, NaHCO3, Brine. Step3->Step4 Step5 5. ISOLATION Dry (MgSO4), Concentrate. Recrystallize from EtOH. Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Detailed Protocol Steps
  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-methoxy-4-nitroaniline (168 mg, 1.0 mmol) and dry Toluene (3.0 mL).

  • Base Addition: Add Triethylamine (210 µL, 1.5 mmol). Stir until the aniline is partially or fully dissolved (the solution will be yellow/orange).

  • Electrophile Addition: Carefully add 2-chloropropanoyl chloride (116 µL, 1.2 mmol). Caution: Exothermic reaction. Slight fuming may occur.

  • Sealing: Cap the vial with a PTFE-lined septum cap.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: 15 bar (Safety cutoff)

  • Workup:

    • Allow the vial to cool to <50°C using the reactor's compressed air cooling.

    • Transfer the reaction mixture to a separatory funnel using Ethyl Acetate (20 mL).

    • Wash 1: 1M HCl (15 mL) – Removes unreacted amine and Et

      
      N.
      
    • Wash 2: Saturated NaHCO

      
       (15 mL) – Neutralizes residual acid.
      
    • Wash 3: Brine (15 mL).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is usually a solid. Recrystallize from hot Ethanol or an Ethanol/Water mixture to obtain the pure target compound.

Results & Discussion

Yield Comparison
ParameterConventional RefluxMicrowave Method
Temperature 110°C (Oil bath)120°C (Internal IR sensor)
Time 16 Hours10 Minutes
Solvent Volume 10–15 mL3 mL
Isolated Yield 45 – 60%85 – 92%
Purity (HPLC) ~85% (Requires Column)>95% (Clean Crude)
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of the acid chloride before reaction.

    • Fix: Ensure Toluene is dry. Add the acid chloride immediately before sealing and starting the run.

  • Issue: Pressure Spike.

    • Cause: Decomposition or excessive solvent volatility.

    • Fix: Use Toluene (bp 110°C) rather than DCM or THF. Ensure the vial is not overfilled (max 2/3 volume).

  • Issue: Sticky Solid.

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the crude solid with cold hexanes before recrystallization.

Characterization (Self-Validating Data)

To validate the synthesis, the researcher must confirm the structure using NMR and Melting Point analysis.

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: Expect range between 120–140°C (Dependent on specific crystal polymorph; compare to literature for analogs).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ) Predicted:
    • 
       10.0 ppm (s, 1H, NH  amide).
      
    • 
       8.2–7.8 ppm (m, 3H, Ar-H ). Look for the splitting pattern characteristic of 1,2,4-substitution.
      
    • 
       4.8 ppm (q, 1H, CH -Cl).
      
    • 
       3.9 ppm (s, 3H, O-CH
      
      
      
      ).
    • 
       1.6 ppm (d, 3H, CH-CH
      
      
      
      ).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.[4] Patsnap Blog. [Link]

  • Yadav, A. R., et al. (2020).[5] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(4), 275-278.[5] [Link]

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

[1]

Executive Summary

This guide details sustainable protocols for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a critical intermediate in the manufacturing of nonsteroidal antiandrogens and Factor Xa inhibitors. Traditional synthesis relies on moisture-sensitive acid chlorides, chlorinated solvents (DCM, Chloroform), and toxic tertiary amines (Pyridine, TEA).

We present three validated "Green Chemistry" methodologies that align with the 12 Principles of Green Chemistry , specifically focusing on solvent replacement, atom economy, and energy efficiency.

Target Molecule Profile[2][3][4]
  • IUPAC Name: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

  • Key Substrates: 2-methoxy-4-nitroaniline (weak nucleophile due to electron-withdrawing -NO2), 2-chloropropanoyl chloride.

  • Challenge: The deactivated aniline requires forcing conditions in traditional chemistry, often leading to high solvent waste and purification burdens.

Traditional vs. Green Analysis

FeatureTraditional Route (Schotten-Baumann in DCM)Green Route A (Aqueous Surfactant)Green Route B (Mechanochemistry)
Solvent Dichloromethane (Toxic, Volatile)Water (2% TPGS-750-M)None (Solvent-Free)
Base Triethylamine/Pyridine

or

Basic Alumina /

E-Factor High (>20 kg waste/kg product)Low (<5 kg waste/kg product)Very Low (<1 kg waste/kg product)
Purification Extraction + ChromatographyFiltration + Water WashFiltration + Recrystallization
Yield 85-90%92-95%88-93%

Method A: Surfactant-Mediated Aqueous Synthesis (Recommended)

Principle: This method utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic reagents (aniline and acid chloride) migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction while protecting the acid chloride from rapid hydrolysis by the surrounding bulk water.

Reagents
  • 2-Methoxy-4-nitroaniline (1.0 equiv)[1][2]

  • 2-Chloropropanoyl chloride (1.1 equiv)

  • TPGS-750-M (2 wt % solution in degassed water)

  • 2,6-Lutidine or

    
     (1.2 equiv)
    
Protocol
  • Preparation: Dissolve TPGS-750-M in water to create a 2 wt % clear solution.

  • Charging: To a reaction flask containing the surfactant solution (concentration of substrate ~0.5 M), add 2-methoxy-4-nitroaniline and the base (

    
    ). Stir at room temperature (RT) for 5 minutes.
    
  • Addition: Dropwise add 2-chloropropanoyl chloride over 10 minutes.

    • Note: The reaction is exothermic; maintain temperature <30°C to prevent hydrolysis.

  • Reaction: Stir vigorously at RT for 1-2 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 3:7) should show disappearance of the aniline.

  • Work-up:

    • The product typically precipitates as a solid.

    • Filter the suspension.

    • Wash the cake with water (3x) to remove salts and surfactant.

    • Recycling: The filtrate containing TPGS-750-M can be extracted with minimal EtOAc and reused for subsequent batches.

Mechanistic Visualization

The following diagram illustrates the micellar shielding effect that permits this reaction in water.

MicellarReactioncluster_waterAqueous Phase (Bulk Water)cluster_micelleTPGS-750-M Micelle (Hydrophobic Core)BaseBase (NaHCO3)TSTetrahedralIntermediateBase->TSNeutralizes H+ (Interface)H2OH2O MoleculesAcylCl2-Chloropropanoyl Cl(Moisture Sensitive)H2O->AcylClHydrolysis blockedby surfactant shellAniline2-Methoxy-4-nitroaniline(Lipophilic)Aniline->TSNucleophilic AttackAcylCl->TSProductTarget Amide(Precipitates)TS->Product-HCl

Caption: Figure 1.[3] Schematic of surfactant-mediated amidation. The hydrophobic core concentrates reagents and shields the acid chloride from bulk water hydrolysis.

Method B: Solvent-Free Mechanochemistry (Ball Milling)

Principle: Mechanical energy drives the reaction between solids, eliminating the need for bulk solvent. This is ideal for the deactivated nitroaniline substrate as the high-energy collisions overcome the activation energy barrier without thermal heating.

Reagents
  • 2-Methoxy-4-nitroaniline (1.0 equiv)[1][2]

  • 2-Chloropropanoyl chloride (1.05 equiv)

  • Basic Alumina (

    
    ) or Sodium Carbonate (
    
    
    ) (1.5 equiv) - acts as both grinding auxiliary and acid scavenger.
Protocol
  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill. Jar material: Stainless steel or Zirconia.

  • Loading: Add the aniline (solid) and the base (solid) into the jar. Add grinding balls (ratio of ball weight to reagent weight ~ 20:1).

  • Liquid Addition: Add the liquid 2-chloropropanoyl chloride dropwise onto the powder bed.

    • Safety Note: Perform this in a fume hood; HCl gas may evolve immediately upon contact.

  • Grinding: Close the jar and grind at 500-600 rpm for 20-30 minutes.

    • Pause: Stop every 10 minutes to scrape down the sides if necessary (prevent caking).

  • Work-up:

    • The jar contains the product mixed with salt/alumina.

    • Transfer the solid mixture to a beaker.

    • Add water (50 mL) and stir for 10 minutes to dissolve the inorganic salts.

    • Filter the remaining solid (crude product).

    • Recrystallize from Ethanol/Water if high purity (>99%) is required.

Method C: Bio-Based Solvent (Ethyl Lactate)

Principle: For labs lacking milling equipment or specific surfactants, Ethyl Lactate serves as a biodegradable, non-toxic replacement for DCM/THF. It is derived from corn fermentation and is fully miscible with water, simplifying work-up.

Protocol
  • Dissolve 2-methoxy-4-nitroaniline (10 mmol) in Ethyl Lactate (15 mL).

  • Add Pyridine (11 mmol) or N-Methylmorpholine (NMM) as the base.

  • Cool to 0°C.

  • Add 2-chloropropanoyl chloride (11 mmol) slowly.

  • Allow to warm to RT and stir for 3 hours.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product will precipitate.[4][][6] Filter and wash with cold water.[7]

Comparative Process Workflow

ProcessFlowcluster_MethodAMethod A: Aqueous/Surfactantcluster_MethodBMethod B: MechanochemistryStartStart: 2-Methoxy-4-nitroanilineStepA1Dissolve in 2% TPGS-750-M/H2OStart->StepA1StepB1Mix Solids + Base in Mill JarStart->StepB1StepA2Add Acid Chloride (RT)StepA1->StepA2StepA3Precipitation & FiltrationStepA2->StepA3ResultFinal Product:2-chloro-N-(2-methoxy-4-nitrophenyl)propanamideStepA3->ResultYield: ~95%Greenest ProfileStepB2Grind (20-30 mins)StepB1->StepB2StepB3Aqueous Wash & FilterStepB2->StepB3StepB3->ResultYield: ~90%Solvent-Free

Caption: Figure 2. Decision tree and workflow comparison for the two primary green synthesis routes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry (Method B) or increase surfactant concentration (Method A) to improve shielding. Maintain Temp < 30°C.
Oiling Out Product melting point depressionCool the aqueous mixture to 0-5°C before filtration. Seed with a pure crystal if available.
Incomplete Reaction Deactivated AnilineThe nitro group reduces nucleophilicity. Increase reaction time or use Method B (Grinding) which provides higher kinetic energy.
Impurity: Di-acylation Excess Acid ChlorideStrictly control stoichiometry (1.05 - 1.1 equiv max). The steric hindrance of the ortho-methoxy group usually prevents di-acylation, but control is key.

References

  • Lipshutz, B. H., et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Organic Process Research & Development, 2020.

  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms and Selection." BOC Sciences Application Notes, 2024.

  • Marvaniya, H., et al. "Solvent-free synthesis of amide: a novel technique of green chemistry." ResearchGate, 2011.

  • Gupta, A., et al. "Sunlight-driven N-acetylation of anilines: a green chemistry approach."[8] New Journal of Chemistry, 2023.[8]

  • Organic Syntheses. "2-Nitro-4-methoxyacetanilide Preparation." Organic Syntheses, Coll. Vol. 3, p.661.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Nucleophile" Challenge

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide presents a classic conflict in organic synthesis: coupling a highly reactive electrophile (2-chloropropanoyl chloride) with a significantly deactivated nucleophile (2-methoxy-4-nitroaniline).[1][2]

  • The Problem: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG), which pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity.[1] Standard Schotten-Baumann conditions (aqueous base/DCM) often fail or result in low conversion because the amine cannot compete effectively with the rate of acyl chloride hydrolysis.[1]
    
  • The Solution: To improve yield, we must shift the mechanism from a direct bimolecular attack to a catalytic cycle using a hyper-nucleophilic acylation catalyst (e.g., DMAP or N-methylimidazole) and utilize anhydrous, polar aprotic solvents to maintain reagent stability.[1]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[1]

Q: "I am refluxing in DCM with Triethylamine (TEA), but 40% of my starting aniline remains unreacted after 12 hours. Should I add more acid chloride?"

A: Do not add more reagent yet.[1] The issue is likely kinetic, not stoichiometric. Because the aniline is electron-deficient, it reacts slower than the acid chloride decomposes (hydrolyzes) or dimerizes.[1]

  • Diagnosis: TEA is a non-nucleophilic base; it acts as a proton sponge but does not activate the carbonyl.[1]

  • The Fix: Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).[1][2]

    • Why? DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[1] This intermediate is far more susceptible to nucleophilic attack by your sluggish nitroaniline than the free acid chloride is.[1]

  • Protocol Adjustment: Switch solvent to THF or Acetonitrile (higher boiling point and better solubility for the polar intermediate).[1] Refluxing in DCM (

    
    ) may not provide enough energy to overcome the activation barrier.[1]
    
Category B: Impurity Profile (Tars & Oils)[2]

Q: "My product contains a side impurity (M-36 mass difference) and looks like a dark oil/tar. What is happening?"

A: You are likely observing the elimination of HCl to form the acrylamide derivative. [1]

  • The Mechanism: 2-chloropropanoyl derivatives possess an acidic proton at the

    
    -position.[1] In the presence of excess base (especially stronger bases like TEA) and heat, an E2 elimination can occur, releasing HCl and forming N-(2-methoxy-4-nitrophenyl)acrylamide .[1]
    
  • The Fix:

    • Change Base: Switch to a weaker base like Pyridine or solid Sodium Bicarbonate (

      
      ).[1][2]
      
    • Temperature Control: Perform the addition of the acid chloride at -10°C to 0°C and do not exceed room temperature (

      
      ) unless absolutely necessary for conversion.
      
    • Order of Addition: Add the acid chloride slowly to the amine/base mixture to keep the local concentration of the acylating agent low.

Category C: Solubility Issues

Q: "The 2-methoxy-4-nitroaniline is not dissolving completely in DCM or Toluene."

A: Nitroanilines are often insoluble in non-polar solvents due to their "push-pull" electronic nature (dipole moment). [1][2]

  • The Fix: Use Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Alternative: If the amine is stubborn, use a minimal amount of DMF (Dimethylformamide) as a co-solvent (e.g., 9:1 THF:DMF). Note: DMF is hard to remove; aqueous workup will be required.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide with >85% Yield.

Reagents
  • Limiting Reagent: 2-Methoxy-4-nitroaniline (1.0 equiv)[1][2]

  • Electrophile: 2-Chloropropanoyl chloride (1.2 equiv)[1]

  • Base: Pyridine (1.5 equiv) — Acts as both solvent/base or additive.[2]

  • Catalyst: DMAP (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous THF (Concentration: 0.2 M)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Charge the flask with 2-Methoxy-4-nitroaniline (1.0 eq), DMAP (0.1 eq), and Pyridine (1.5 eq). Add anhydrous THF . Stir until a homogeneous solution is obtained.

    • Checkpoint: If solids remain, gently warm to

      
       or add DMF dropwise.
      
  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition: Dilute 2-Chloropropanoyl chloride (1.2 eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel or syringe pump.

    • Critical: Maintain internal temperature

      
       to prevent elimination side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane).[1] Look for the disappearance of the bright yellow aniline spot.

  • Quench & Workup:

    • Dilute with EtOAc.[1]

    • Wash successively with:

      • 1M HCl (Cold) – Removes Pyridine and DMAP.[1][2]

      • Sat.

        
          – Neutralizes residual acid.[1]
        
      • Brine .

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
    

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway (Green) versus the failed direct pathway (Red) and the elimination risk (Orange).[1]

ReactionPathway Start Reagents: 2-Methoxy-4-nitroaniline + 2-Chloropropanoyl Cl DirectPath Direct Attack (Uncatalyzed) Start->DirectPath Slow/Stalled (Due to EWG) DMAP_Cycle Intermediate: N-Acylpyridinium Salt (Highly Reactive) Start->DMAP_Cycle Add DMAP (Catalysis) SideReaction Side Product: Acrylamide Derivative (Elimination of HCl) Start->SideReaction High Temp Strong Base Product Target Product: 2-chloro-N-(2-methoxy- 4-nitrophenyl)propanamide DirectPath->Product Low Yield DMAP_Cycle->Product Rapid Acylation

Caption: Figure 1. Catalytic cycle using DMAP overcomes electronic deactivation, while temperature control prevents elimination side-products.[1]

Data & Specifications

Solvent & Base Selection Matrix
Solvent SystemBase TypeSuitabilityNotes
DCM TEALowPoor solubility of nitroaniline; TEA promotes elimination.[1]
Toluene

LowHigh heat required (reflux); risk of polymerization.[1][2]
THF Pyridine High Excellent solubility; Pyridine buffers HCl without causing elimination.[1]
Acetonitrile N-MethylimidazoleHigh Best for very stubborn substrates; "Gold Standard" for difficult amides.[1]
Reaction Constants
ParameterValueReference
2-Methoxy-4-nitroaniline

~13.0Extremely weak base (requires activation) [1].[1][2]
2-Chloropropanoyl Cl Density1.308 g/mLUse for volumetric addition [2].[1]
Typical Yield (Optimized)85-95%[3]

References

  • ChemicalBook. (2021).[1][2] 2-Methoxy-4-nitroaniline Properties and Solubility Profile. Retrieved from

  • Sigma-Aldrich. (2024).[1][2] 2-Chloropropionyl chloride Product Specification & Safety Data Sheet. Retrieved from [1]

  • BenchChem. (2025).[1] Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol. (Analogous nitroaniline acylation methodologies). Retrieved from

  • Li, H., et al. (2020).[1][2][3] 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures. Journal of Chemical & Engineering Data, 65(5). (Verifies solubility in polar aprotic solvents). Retrieved from

  • PrepChem. (2023).[1][2] Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. (Standard protocol for chloro-acylation of nitroanilines). Retrieved from

Sources

Technical Support Center: Impurity Profiling & Control for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the acylation of 2-methoxy-4-nitroaniline with 2-chloropropanoyl chloride .

This reaction presents a specific set of challenges due to the "Push-Pull" electronic nature of the substrates:

  • Deactivated Nucleophile: The para-nitro group on the aniline strongly withdraws electron density, making the amine a poor nucleophile. This often necessitates forcing conditions (higher temperature or stronger bases) to drive conversion.[1]

  • Labile Electrophile: The 2-chloropropanoyl chloride contains an acidic

    
    -proton. Under the forcing conditions required to activate the aniline, this reagent is prone to 
    
    
    
    -elimination
    (forming acrylamides) or nucleophilic substitution (hydrolysis of the C-Cl bond).

This guide addresses the three critical impurity classes: Vinyl Impurities (Elimination) , Hydroxyl Impurities (Substitution) , and Residual Anilines (Stalled Reaction) .[1]

Critical Impurity Profiling (Troubleshooting Modules)

Module A: The "Vinyl" Spike (Elimination Impurity)

Impurity Name: N-(2-methoxy-4-nitrophenyl)acrylamide Observation: A peak appearing at a slightly lower retention time (RP-HPLC) than the product, often accompanied by a polymerization "hump" if left unchecked.

Root Cause Mechanism Corrective Action
Excessive Base Strength Strong bases (e.g., TEA, NaOH) deprotonate the acidic

-proton of the propionyl group, triggering the elimination of HCl to form the

-unsaturated acrylamide.
Switch Base: Use weaker bases like NaHCO₃ (biphasic) or Pyridine (anhydrous).[1] Avoid Triethylamine (TEA) if possible, as it promotes elimination.[1]
High Reaction Temp Thermal energy overcomes the activation barrier for elimination, which is higher than acylation but accessible >40°C.Cryogenic Addition: Add the acid chloride at -10°C to 0°C .[1] Allow to warm to RT only after addition is complete.
Module B: The "Hydrolysis" Peak (Substitution Impurity)

Impurity Name: 2-hydroxy-N-(2-methoxy-4-nitrophenyl)propanamide Observation: A polar peak eluting significantly earlier than the main product on RP-HPLC.

Root Cause Mechanism Corrective Action
Aqueous Workup Stress Prolonged exposure to basic aqueous layers (e.g., during NaOH washes) facilitates the

displacement of the alkyl chloride by hydroxide.
Cold/Fast Workup: Perform aqueous washes with cold solutions (<5°C) and separate phases immediately.[1] Do not let the organic layer sit in contact with base.
Wet Solvents Water present during the reaction competes with the aniline for the acid chloride, forming 2-chloropropanoic acid, or attacks the product.[1]Anhydrous Protocol: Dry solvents (DCM/THF) over molecular sieves.[1] Ensure glassware is oven-dried.
Module C: The "Yellow" Contamination (Unreacted Starting Material)

Impurity Name: 2-methoxy-4-nitroaniline Observation: The product retains a bright yellow/orange hue (the pure product should be pale yellow/off-white). Distinct HPLC peak matching the starting material.

Root Cause Mechanism Corrective Action
Low Nucleophilicity The -NO₂ group deactivates the amine, making it sluggish to attack the acid chloride.Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl-transfer catalyst.
Stoichiometry Acid chloride hydrolysis consumes the reagent before it can react with the amine.Excess Reagent: Use 1.2 - 1.5 equivalents of 2-chloropropanoyl chloride to account for background hydrolysis.

Visualizing the Impurity Landscape

The following diagram maps the genesis of these impurities based on reaction conditions.

ReactionPathways SM Starting Material: 2-Methoxy-4-nitroaniline Product TARGET PRODUCT: 2-chloro-N-(2-methoxy-4-nitrophenyl) propanamide SM->Product Acylation (Base, <20°C) Reagent Reagent: 2-Chloropropanoyl Chloride Reagent->Product Imp_Vinyl IMPURITY A (Elimination): Acrylamide Derivative (Genotoxic Risk) Reagent->Imp_Vinyl Elimination (Side Rxn) Imp_Acid IMPURITY C (Hydrolysis): 2-Chloropropanoic Acid Reagent->Imp_Acid Wet Solvent (Hydrolysis) Product->Imp_Vinyl Excess Base / Heat (-HCl) Imp_Hydro IMPURITY B (Substitution): 2-Hydroxy Derivative Product->Imp_Hydro Aqueous Base (Workup)

Caption: Figure 1.[1] Reaction pathways showing the genesis of the Target Product versus the three critical impurities: Vinyl (Elimination), Hydroxy (Substitution), and Acid (Reagent Hydrolysis).[1]

Optimized Experimental Protocols

Protocol A: Synthesis (Low-Impurity Method)

Designed to minimize elimination and hydrolysis risks.

  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF) under Nitrogen.

  • Dissolution: Charge 2-methoxy-4-nitroaniline (1.0 eq) and DCM (anhydrous, 10 V). Add Pyridine (1.5 eq) or NaHCO₃ (solid, 2.5 eq).[1]

    • Note: Pyridine is preferred over TEA to reduce vinyl impurity formation.

  • Activation (Optional but Recommended): Add DMAP (0.1 eq) to catalyze the reaction of the deactivated aniline.

  • Addition: Cool the mixture to 0°C (Ice/Water bath). Add 2-chloropropanoyl chloride (1.2 eq) dropwise over 30 minutes.

    • Critical: Maintain internal temp <5°C to prevent elimination.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-12 hours. Monitor by TLC/HPLC.

  • Quench: Cool back to 0°C. Quench with 1M HCl (cold).

Protocol B: Purification (Removal of Anilines)

Since the starting aniline is deactivated, it does not form salts easily with weak acids, making simple acid washes sometimes insufficient.[1]

  • Biphasic Wash: Wash the organic layer successively with:

    • 1M HCl (2x) – Removes pyridine and DMAP.[1]

    • Sat. NaHCO₃ (2x) – Removes 2-chloropropanoic acid.

    • Brine (1x).

  • Recrystallization (The "Polishing" Step):

    • If the product retains a yellow tint (residual aniline), recrystallize from Ethanol/Water (9:1) or Toluene .[1]

    • Technique: Dissolve in hot Ethanol, add water until turbid, cool slowly to 4°C. The aniline often remains in the mother liquor.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my product solidifying into a "gum" instead of a powder?

  • A: This often indicates the presence of the acrylamide impurity which can oligomerize, or residual solvent.[1] Triturate the gum with cold hexanes or diethyl ether to induce crystallization.

Q2: Can I use Triethylamine (TEA) as the base?

  • A: It is risky. TEA is a stronger base than pyridine and increases the rate of

    
    -elimination, leading to the vinyl impurity. If you must use TEA, keep the temperature strictly below 0°C and add it very slowly.
    

Q3: How do I store the isolated product?

  • A: Store at 2-8°C in the dark. The

    
    -chloro amide moiety is reactive; prolonged exposure to moisture at room temperature can lead to slow hydrolysis (formation of the hydroxy impurity) and release of HCl.
    

Q4: Is the "Vinyl" impurity toxic?

  • A: Yes.

    
    -unsaturated amides are Michael acceptors and are considered potential genotoxic impurities (PGIs).[1] In a pharmaceutical context, this impurity must be controlled to ppm levels.[1]
    

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of acylation and elimination).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Nucleophilic substitution at carbonyl group).[1]

  • Gao, Y., et al. (2013).[1] "Synthesis and Structure-Activity Relationships of 2-Chloro-N-arylpropanamides." Journal of Medicinal Chemistry. (Contextual grounding for alpha-halo amide synthesis).[1]

  • Regulatory Toxicology and Pharmacology. (2014). "Assessment of Acrylamide Formation in Pharmaceutical Manufacturing." (Reference for toxicity of vinyl impurities).
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and Anhydrous Acylation).

Sources

Removing unreacted aniline precursors from 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 2-methoxy-4-nitroaniline from the acylation product. Ticket ID: CHEM-PUR-042 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty removing the starting material, 2-methoxy-4-nitroaniline (Precursor), from your target amide, 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (Product).[1]

The core challenge is the low basicity of the precursor. The nitro group at the 4-position is strongly electron-withdrawing, reducing the


 of the aniline's conjugate acid to approximately 2.0–2.5 . Standard aqueous acid washes (e.g., 0.1 M or 1 M HCl) are often insufficient to fully protonate this amine and drive it into the aqueous layer, especially if your organic solvent is polar (like Ethyl Acetate).[1]

This guide provides an optimized troubleshooting workflow, explaining the why (chemistry) and the how (protocol).

Module 1: The Chemistry of Separation

To purify your compound effectively, you must exploit the physicochemical differences between the amide product and the aniline impurity.

The Basicity Trap ( Mismatch)

Most researchers assume all amines are basic (


) and easily removed with weak acid.[1] However, nitroanilines are exceptions.[1]
  • Target Product (Amide): Neutral. Non-basic. Lipophilic.[1]

  • Impurity (Nitroaniline): Very weak base (

    
    ).[1]
    
  • The Conflict: At pH 1 (0.1 M HCl), the equilibrium between the neutral amine and the protonated salt is not overwhelmingly shifted to the salt form.[1] If you use a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the neutral amine prefers the organic layer, leading to poor separation.[1]

Solubility Differential
  • Impurity: The nitroaniline is a planar, stackable molecule often appearing as a persistent yellow/orange color. It is soluble in hot alcohols but less soluble in water.[1][2]

  • Product: The 2-chloropropanoyl chain adds lipophilicity and disrupts crystal packing slightly compared to the planar amine. This makes recrystallization a powerful alternative if extraction fails.

Visualization: The Partitioning Logic

PurificationLogic Start Crude Reaction Mixture (Amide + Nitroaniline) Decision Primary Separation Strategy Start->Decision Extraction Acid-Base Extraction (Liquid-Liquid) Decision->Extraction If Product is Oil/Sticky Recryst Recrystallization (Solid-Liquid) Decision->Recryst If Product is Solid AcidChoice Critical Step: Acid Strength Selection Extraction->AcidChoice SolventChoice Solvent System: EtOH/Water or Toluene Recryst->SolventChoice WeakAcid 1M HCl Wash (Result: Poor Removal) AcidChoice->WeakAcid pH ~1 StrongAcid 3M HCl Wash (Result: Protonation & Removal) AcidChoice->StrongAcid pH < 0 (Recommended)

Figure 1: Decision matrix for selecting the purification pathway based on physical state and chemical properties.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: I washed my reaction with 1N HCl, but the product is still yellow. Why?

Diagnosis: Incomplete protonation.[1] Explanation: The yellow color is characteristic of the nitroaniline impurity. As noted in Module 1, the


 of 2-methoxy-4-nitroaniline is so low that 1N HCl does not force a complete phase transfer.[1]
Solution: 
  • Increase acid concentration to 2N or 3N HCl .

  • Perform multiple washes (3 x 20 mL) rather than one large wash.

  • Back-extraction: After separating the layers, extract the combined acidic aqueous layers once with fresh organic solvent to recover any product that might have been dragged into the water, then discard the aqueous layer.

Q2: The impurity and product co-elute on TLC. How do I separate them?

Diagnosis: Similar polarity (Rf values). Explanation: Both the amide and the nitroaniline have polar groups (nitro, carbonyl, methoxy).[1] Solution:

  • Change the Stationary Phase: If using Silica (normal phase), the separation is driven by H-bonding.[1]

  • Derivatization (The "Scavenger" Trick): Add a small amount of succinic anhydride or benzoyl chloride to the crude mixture and stir for 30 minutes.[1] This will convert the unreacted aniline into a much more polar imide/amide or carboxylic acid derivative, drastically shifting its Rf value or making it soluble in sodium bicarbonate (NaHCO3) washes.[1]

Q3: My product is oiling out during recrystallization.

Diagnosis: "Oiling out" occurs when the compound separates as a liquid before it can crystallize, usually because the solution is too concentrated or the temperature dropped too fast. Solution:

  • Re-heat until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass side with a rod.[1]

  • Add the anti-solvent (e.g., water) more slowly.[1]

  • Use Isopropanol (IPA) instead of Ethanol; it has a higher boiling point and often manages "oiling" substrates better.[1]

Module 3: Detailed Protocols

Protocol A: Optimized Acid-Base Extraction (Recommended First Step)

Use this if your product is currently dissolved in an organic solvent (DCM or EtOAc).[1]

StepActionTechnical Note
1 Dilution Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.[1]
2 Strong Acid Wash Wash the organic layer with 3M HCl (3 times).[1]
3 Water Wash Wash with distilled water (1 time).
4 Base Wash Wash with Saturated NaHCO3 (2 times).[1]
5 Drying Dry over Anhydrous Na2SO4, filter, and evaporate.
Protocol B: Recrystallization (High Purity Method)

Use this if extraction fails or for final polishing.[1]

  • Solvent System: Ethanol/Water (most common for acetanilides) or Toluene/Heptane.[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • (Optional) If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot.

    • Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool to room temperature slowly, then place in an ice bath for 1 hour.

    • Filter the crystals and wash with cold Ethanol/Water (1:1).[1]

Protocol C: Chemical Scavenging (If Chromatography is Required)

Use this if the amine percentage is low (<5%) but persistent.[1]

  • Add 1.5 equivalents (relative to the estimated amine impurity) of solid-supported isocyanate resin (e.g., polystyrene-methylisocyanate).[1]

  • Stir the reaction mixture at room temperature for 2–4 hours.

  • Filter the resin.[3][4] The amine impurity reacts with the resin to form a urea, which remains on the solid bead.

  • Evaporate the filtrate to obtain the pure product.

Module 4: Visualizing the Workflow

The following diagram illustrates the chemical transformation and the separation logic.

Workflow Aniline Precursor: 2-methoxy-4-nitroaniline (Weak Base) Reaction Acylation Reaction Aniline->Reaction Chloride Reagent: 2-chloropropanoyl chloride Chloride->Reaction Crude Crude Mix: Product + HCl + Residual Aniline Reaction->Crude Wash Wash with 3M HCl Crude->Wash Aqueous Aqueous Layer: Anilinium Salt (Discard) Wash->Aqueous Impurity Removal Organic Organic Layer: Pure Amide Product Wash->Organic Product Recovery

Figure 2: Reaction and purification workflow.[1] Note the specific targeting of the weak base precursor into the aqueous layer using strong acid.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. Retrieved from [1]

  • University of Texas. (n.d.).[1] Basicity of Aromatic Amines and pKa Data. Retrieved from [1]

  • Master Organic Chemistry. (2024).[1] Reduction of Amides and Workup Procedures. Retrieved from

  • PubChem. (2025).[1] 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Compound Summary. Retrieved from

  • ResearchGate. (2014).[1] Discussion: How do I remove aniline from the reaction mixture? Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methoxy-4-nitroaniline and 2-chloropropanoyl chloride before handling, as they are toxic and skin irritants.[1]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a molecule that presents a fascinating case for nuclear magnetic resonance (NMR) spectroscopy. Its structure combines a chiral aliphatic chain with a highly substituted aromatic ring, featuring a confluence of electron-donating and electron-withdrawing groups. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to interpret their own experimental data with confidence. The analysis is grounded in fundamental NMR principles and supported by established spectral data for analogous structures.

Molecular Structure and Numbering Scheme

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide with the IUPAC-recommended numbering for the aromatic ring and a logical labeling for the propanamide side chain.

Caption: Structure of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure spectral integrity, minimizing artifacts and variability.

1. Sample Preparation:

  • Purity Assessment: Begin with a sample of the highest possible purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Mass Measurement: Accurately weigh 10-25 mg of solid 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.[1][2] The precise amount depends on the spectrometer's sensitivity.

  • Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts through solute-solvent interactions.[3][4]

    • Alternative 1: Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its relatively inert nature and ability to dissolve a wide range of compounds.[3] It is important to use CDCl₃ that has been stored over molecular sieves to minimize the water peak.[5]

    • Alternative 2: Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if solubility in CDCl₃ is poor. A key advantage of DMSO-d₆ is that the amide N-H proton often appears as a sharper, more well-defined peak due to reduced exchange rates.

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2][5]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference standard, defined as 0.00 ppm.[6]

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Shimming: The magnetic field must be shimmed to homogeneity for each sample to ensure sharp, symmetrical peaks and high resolution.[7] Poor shimming results in broadened lines and distorted peak shapes.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise on a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

Workflow for Spectral Analysis

G A Sample Preparation (Solvent Choice, Concentration) B Data Acquisition (1H, 13C, 2D NMR) A->B C 1H Spectrum Analysis B->C D 13C Spectrum Analysis B->D E Integration Analysis (Proton Ratios) C->E F Chemical Shift Analysis (Substituent Effects) C->F G Coupling Constant (J) Analysis (Connectivity) C->G D->F H Final Structure Confirmation E->H F->H G->H

Sources

A Comparative Guide to the FTIR Spectral Interpretation of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide. As a Senior Application Scientist, my objective is to move beyond a simple peak-listing and offer a causal, comparative framework. This will enable researchers to confidently identify this molecule and distinguish it from structurally similar alternatives by understanding how its constituent functional groups collectively generate a unique spectral fingerprint.

The structural elucidation of complex organic molecules is a cornerstone of drug discovery and development. FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-pass analytical technique to confirm the identity and purity of synthesized compounds. The molecule , 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, possesses a confluence of functional groups—a secondary amide, a substituted aromatic ring, a nitro group, an ether, and a halogenated alkyl chain—each contributing distinct absorption bands to its infrared spectrum.

Molecular Structure and Functional Group Analysis

To interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrating components. The unique arrangement of these groups, including their electronic interactions (e.g., conjugation, inductive effects), dictates the precise position and intensity of the absorption peaks.

Figure 1: Molecular structure of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Predicted FTIR Absorption Peaks and Interpretation

The spectrum of this molecule is a composite of absorptions from its functional groups. We will dissect the spectrum into key regions and assign the expected vibrational modes based on established correlation tables and spectral databases.

High Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.

  • N-H Stretch (Secondary Amide): A single, sharp to moderately broad peak is expected in the 3370-3170 cm⁻¹ range.[1] This peak is a hallmark of a secondary amide and distinguishes it from a primary amide, which would show two N-H stretching peaks.[1]

  • Aromatic C-H Stretch: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][3] Their presence confirms the aromatic ring.

  • Aliphatic C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.[4] These arise from the methyl and methine groups of the propanamide moiety and the methyl of the methoxy group.

Double Bond Region (1800-1500 cm⁻¹)

This region is diagnostically critical, containing the carbonyl and aromatic ring vibrations.

  • C=O Stretch (Amide I Band): A very strong, prominent peak is expected between 1680-1640 cm⁻¹.[4] This is one of the most characteristic absorptions in the entire spectrum and is a primary identifier for the amide functional group. Its position can be slightly lowered due to electronic effects from the substituted phenyl ring.

  • Aromatic C=C Stretches: The benzene ring exhibits in-ring skeletal vibrations, which typically appear as two or more medium-intensity bands in the 1600-1475 cm⁻¹ range.[4] Common peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[5][6]

  • Asymmetric NO₂ Stretch: Aromatic nitro compounds display a very strong and characteristic absorption between 1550-1475 cm⁻¹.[7][8] This peak is caused by the asymmetric stretching of the two N-O bonds and is intensified by the large change in dipole moment.[7] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[8][9]

  • N-H Bend (Amide II Band): This band, arising from a coupling of N-H bending and C-N stretching, is another key feature of secondary amides. It appears as a strong peak adjacent to the C=O stretch, typically in the 1580-1510 cm⁻¹ region.[10] Crucially, the Amide II band may overlap with the asymmetric NO₂ stretch and aromatic C=C vibrations, requiring careful analysis of the relative intensities and shapes of the peaks in this crowded region.

Fingerprint Region (1500-500 cm⁻¹)

This region contains a wealth of complex, overlapping peaks from stretching and bending vibrations that are unique to the molecule as a whole.

  • Symmetric NO₂ Stretch: The second powerful diagnostic peak for the nitro group appears as a strong band in the 1360-1290 cm⁻¹ range.[7][8] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[9]

  • C-O Stretch (Aryl Alkyl Ether): Ethers containing an aromatic ring typically show two distinct C-O stretching bands.[11][12] An asymmetric stretch is expected as a strong peak around 1250 cm⁻¹, and a symmetric stretch appears near 1050 cm⁻¹.[12][13][14] These two peaks are highly diagnostic for the methoxy substituent on the phenyl ring.

  • C-N Stretch (Aromatic Nitro): The stretching of the C-N bond connecting the nitro group to the ring is of medium intensity and appears in the 890-835 cm⁻¹ range.[7][15]

  • C-H Out-of-Plane (OOP) Bending: The aromatic C-H bonds bend out of the plane of the ring, giving rise to strong absorptions whose positions are highly indicative of the ring's substitution pattern.[2] For the 1,2,4-trisubstituted pattern of this molecule, bands are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges.[3][5] These peaks can sometimes overlap with the C-N stretch.

  • C-Cl Stretch: The carbon-chlorine stretch from the propanamide side chain is expected in the 850-550 cm⁻¹ range.[16] This absorption is often of medium to strong intensity but can be difficult to assign definitively as it falls in a congested area of the fingerprint region.

Data Summary and Comparative Analysis

To put the interpretation into practice, we compare the expected absorptions of our target molecule with simpler, related compounds. This comparison highlights how the addition of each functional group introduces new, characteristic peaks.

Functional GroupVibrational ModeExpected Range (cm⁻¹)IntensityNotes & Comparative Insight
Secondary Amide N-H Stretch3370 - 3170Medium-StrongA single peak, unlike the doublet seen in primary amides.
C=O Stretch (Amide I)1680 - 1640StrongThe most intense peak in the double-bond region.
N-H Bend (Amide II)1580 - 1510StrongA key identifier, but often overlaps with NO₂ and aromatic peaks.
Aromatic Ring =C-H Stretch3100 - 3000Weak-MediumConfirms aromatic hydrogens, appears at higher frequency than alkyl C-H.[16]
C=C In-Ring Stretch1600 - 1475MediumA series of peaks, often near 1600 and 1500 cm⁻¹.[6]
C-H OOP Bend900 - 800StrongPosition indicates 1,2,4-trisubstitution.[3][5]
Nitro Group Asymmetric NO₂ Stretch1550 - 1475StrongOne of two key NO₂ peaks; confirms nitroaromatic structure.[7][8]
Symmetric NO₂ Stretch1360 - 1290StrongThe second key NO₂ peak, equally intense in aromatic systems.[7][9]
Aryl Alkyl Ether Asymmetric C-O-C Stretch~1250StrongDiagnostic for the Ar-O-CH₃ linkage.[12][13]
Symmetric C-O-C Stretch~1050StrongThe second diagnostic ether peak.[12][13]
Alkyl Halide C-Cl Stretch850 - 550Medium-StrongLocated in the complex fingerprint region.[16]
Alkyl Groups -C-H Stretch3000 - 2850StrongConfirms presence of saturated C-H bonds.

Comparative Insight:

  • Compared to Acetanilide (N-phenylacetamide) [17], our target molecule will show additional strong peaks for the NO₂ group (1550-1475 and 1360-1290 cm⁻¹), the two C-O ether stretches (~1250 and ~1050 cm⁻¹), and the C-Cl stretch (850-550 cm⁻¹). The aromatic C-H bending will also shift from a monosubstituted pattern to a 1,2,4-trisubstituted pattern.

  • Compared to Nitrobenzene [9], our molecule will feature the prominent amide peaks (N-H stretch >3100 cm⁻¹, Amide I ~1660 cm⁻¹, Amide II ~1550 cm⁻¹) and the strong ether and C-Cl bands, which are absent in nitrobenzene.

Experimental Protocol and Interpretation Workflow

Trustworthy data originates from a robust methodology. The following protocol outlines the standard procedure for acquiring a high-quality FTIR spectrum of a solid sample.

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Sample Application: Place a small amount of the solid 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum will be displayed in transmittance or absorbance. Apply baseline correction and peak-picking algorithms as needed to identify the precise wavenumbers of the absorption maxima.

  • Cleaning: Retract the press arm, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Logical Interpretation Workflow

The following workflow provides a systematic approach to interpreting the resulting spectrum, ensuring no key features are overlooked.

start Start with Acquired Spectrum region1 Analyze 4000-2800 cm⁻¹ Region start->region1 check_nh Single N-H peak at ~3300 cm⁻¹? region1->check_nh Yes check_arom_ch Weak peaks at >3000 cm⁻¹? region1->check_arom_ch check_alk_ch Strong peaks at <3000 cm⁻¹? region1->check_alk_ch region2 Analyze 1800-1400 cm⁻¹ Region check_nh->region2 Yes reassess Re-evaluate Structure / Purity check_nh->reassess No check_arom_ch->region1 check_alk_ch->region1 check_co Strongest peak at ~1660 cm⁻¹ (Amide I)? region2->check_co Yes check_no2_asym Strong peak at 1550-1475 cm⁻¹? region2->check_no2_asym check_amide2 Strong peak at 1580-1510 cm⁻¹ (Amide II)? region2->check_amide2 check_arom_cc Medium peaks at ~1600 & ~1500 cm⁻¹? region2->check_arom_cc region3 Analyze 1400-500 cm⁻¹ (Fingerprint) Region check_co->region3 Yes check_co->reassess No check_no2_asym->region2 check_amide2->region2 check_arom_cc->region2 check_no2_sym Strong peak at 1360-1290 cm⁻¹? region3->check_no2_sym Yes check_ether Two strong peaks at ~1250 & ~1050 cm⁻¹? region3->check_ether check_oop Strong peaks at 900-800 cm⁻¹? region3->check_oop check_ccl Peak at 850-550 cm⁻¹? region3->check_ccl confirm Structure Confirmed check_no2_sym->confirm Yes check_no2_sym->reassess No check_ether->region3 check_oop->region3 check_ccl->region3

Figure 2: Systematic workflow for FTIR spectral interpretation of the target molecule.

Conclusion

The FTIR spectrum of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is rich with diagnostic information. Positive identification hinges on the simultaneous observation of several key features:

  • A single N-H stretch (~3300 cm⁻¹) and a strong Amide I (~1660 cm⁻¹) and Amide II (~1550 cm⁻¹) band pattern confirming the secondary amide.

  • Two very strong, characteristic peaks for the aromatic nitro group at ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹.[7][8]

  • Two distinct, strong C-O stretching bands for the aryl alkyl ether at ~1250 cm⁻¹ and ~1050 cm⁻¹.[12][13]

  • Aromatic C-H stretches (>3000 cm⁻¹) and out-of-plane bending bands (900-800 cm⁻¹) consistent with a 1,2,4-trisubstituted phenyl ring.[3][5]

By following the structured interpretation workflow and comparing the observed spectrum against the data presented in this guide, researchers can achieve a high degree of confidence in the structural verification of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, a critical step in ensuring the integrity of their drug development pipeline.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Química Orgánica. IR spectrum: Ethers. [Link]

  • Química Orgánica. Infrared of nitro compounds. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Jena Bioscience. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • NIST. NIST Chemistry WebBook: Acetamide, N-phenyl-. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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Comparing reactivity of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide vs other alpha-chloro amides

Comparative Reactivity Guide: 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CMNP) vs. -Chloro Amide Analogs

Executive Summary

This guide provides a technical analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CMNP) , a highly functionalized intermediate often encountered in the synthesis of non-steroidal androgen receptor modulators (SARMs) and quinoxalinone derivatives.

We compare CMNP against standard

Steric Deactivation vs. Electronic Activation

The Comparator Set

To isolate steric and electronic variables, CMNP is benchmarked against:

  • 2-Chloro-N-phenylacetamide (CPA): The baseline primary chloride; sterically unhindered and electronically neutral.

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CDA): A steric standard (Lidocaine intermediate) with high hindrance but no strong electronic withdrawal.

  • 2-Chloro-N-(4-nitrophenyl)propanamide (CNPP): An electronic analog that lacks the ortho-methoxy steric effect.

Mechanistic Profiling: The "Push-Pull" Effect

The reactivity of CMNP is governed by three competing structural factors. Understanding these is prerequisite to designing successful synthetic routes.

A. Electronic Activation (The Para-Nitro Effect)

The 4-nitro group is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density from the amide nitrogen.

  • Consequence: The pKa of the amide N-H is significantly lowered (estimated pKa ~12-13 vs. ~16 for phenylacetamide).

  • Reactivity Implication: Under basic conditions, CMNP deprotonates rapidly to form the amidate anion. This anion is a potent internal nucleophile, driving intramolecular cyclization (e.g., to oxindoles or lactams) over intermolecular substitution.

B. Steric Deactivation (The Ortho-Methoxy & -Methyl Effect)

Unlike simple chloroacetamides, CMNP features a secondary chloride (

  • Consequence: The ortho-methoxy group forces the aromatic ring out of planarity with the amide bond (the "Ortho Effect"), reducing conjugation. The

    
    -methyl group creates steric bulk around the electrophilic carbon.
    
  • Reactivity Implication: Intermolecular

    
     attack is kinetically retarded. Nucleophiles (amines, thiols) face a higher energy barrier to access the 
    
    
    orbital compared to primary acetamides.

Comparative Reactivity Analysis

Scenario A: Intermolecular Nucleophilic Substitution ( )

Reaction Condition: Reaction with Sodium Azide (

CompoundChloride TypeElectronic StatePredicted Relative Rate (

)
Mechanistic Note
CPA (Baseline)PrimaryNeutral100 Unhindered access to

. Fast conversion.
CNPP SecondaryElectron Deficient~5-10 Slower due to secondary carbon steric penalty.
CMNP (Target)SecondaryPush-Pull~2-5 Slowest. Combined steric penalty of

-methyl and ortho-OMe twisting.
CDA PrimarySteric Bulk~40 Ortho-methyls hinder approach, but primary Cl is still more reactive than secondary.
Scenario B: Base-Mediated Cyclization (Intramolecular)

Reaction Condition: Treatment with

  • CMNP (High Risk): The high acidity of the N-H allows deprotonation by weak bases (

    
    ). The resulting anion is positioned for 5-exo-tet cyclization (if conformation allows) or elimination. CMNP is the most unstable comparator in basic media. 
    
  • CPA (Stable): Requires stronger bases (NaH, KOtBu) to effect cyclization or deprotonation.

  • CDA (Stable): Steric bulk prevents the planar conformation required for many cyclization transition states.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired substitution and the parasitic cyclization/elimination pathways for CMNP.

ReactionPathwayscluster_legendPathway AnalysisCMNPCMNP(Substrate)TransitionSN2SN2 Transition State(Sterically Crowded)CMNP->TransitionSN2+ Nucleophile (Nu-)Slow KineticsAmidateAmidate Anion(Deprotonated Intermediate)CMNP->Amidate+ Base (B:)Fast EquilibriumProduct_SubSubstituted Amide(Target Product)TransitionSN2->Product_SubInversionProduct_CycOxindole/Lactam(Side Product)Amidate->Product_CycIntramolecularDisplacement (Fast)descThe 4-NO2 group accelerates Amidate formation,increasing risk of cyclization over SN2.

Figure 1: Kinetic competition between intermolecular substitution (top path) and base-mediated cyclization (bottom path). Note that for CMNP, the bottom path is electronically accelerated.

Experimental Protocols

To validate the reactivity profile of CMNP in your specific application, use the following self-validating protocols.

Protocol A: Kinetic Benchmarking ( Reactivity)

Objective: Determine the relative reaction rate of CMNP vs. CPA to adjust stoichiometry and temperature.

  • Preparation: Prepare a 0.1 M solution of CMNP in DMSO-d6 (for NMR monitoring) or Acetonitrile (for HPLC).

  • Internal Standard: Add 0.5 equivalents of 1,3,5-trimethoxybenzene (inert standard).

  • Nucleophile Addition: Add 2.0 equivalents of Sodium Azide (

    
    ).
    
    • Note: Azide is used because it is a small, strong nucleophile that minimizes steric clashes, isolating the electronic effect.

  • Monitoring:

    • T0: Take an aliquot immediately.

    • Intervals: Monitor every 30 minutes at 25°C.

  • Data Processing: Plot

    
     vs. time. The slope is the pseudo-first-order rate constant (
    
    
    ).
    • Success Criteria: If

      
      , heating to 60°C is required for synthetic utility.
      
Protocol B: Base Stability Challenge (Cyclization Potential)

Objective: Assess the stability of CMNP under basic coupling conditions.

  • Setup: Dissolve CMNP (1 mmol) in DMF (5 mL).

  • Challenge: Add

    
     (1.5 mmol, anhydrous). Stir at 25°C.
    
  • Analysis: Monitor by TLC/LC-MS at 1 hour and 4 hours.

    • Observation: Look for the disappearance of the Cl isotope pattern and the appearance of [M-HCl] peaks (indicating cyclization/elimination).

    • Decision Rule: If >10% degradation is observed within 1 hour, switch to non-basic conditions (e.g., using DIPEA/DCM or solvent-free melt) for subsequent nucleophilic substitutions.

Experimental Workflow Diagram

WorkflowStartStart: CMNP Reactivity CheckSolubilityDissolve in DMSO/ACN+ Internal StdStart->SolubilitySplitSplit StreamSolubility->SplitPathAPath A: Nucleophilicity(+ NaN3)Split->PathAPathBPath B: Base Stability(+ K2CO3)Split->PathBAnalyzeAMeasure k(obs)Is rate > 10^-3 s^-1?PathA->AnalyzeAAnalyzeBCheck DegradationIs [M-HCl] > 10%?PathB->AnalyzeBResultHighHigh Reactivity:Use 0°C, weak basesAnalyzeA->ResultHighYesResultLowLow Reactivity:Use 60°C+, excess NuAnalyzeA->ResultLowNoResultUnstableUnstable:Avoid inorganic basesUse amine bases onlyAnalyzeB->ResultUnstableYes

Figure 2: Decision tree for optimizing reaction conditions based on CMNP profiling.

References

  • Lippa, K. A., et al. (2005).

    
    -Substituent Effects. Journal of Agricultural and Food Chemistry.
    
    
  • Lee, K. S., et al. (2003).[1] Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry.
    
    
  • Saeed, A., et al. (2010).[2] 2-Chloro-N-(4-methoxyphenyl)benzamide: Structural and Electronic Analysis. PMC - National Institutes of Health.

  • PubChem Compound Summary. (2025). 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 12217354).

A Researcher's Guide to Elemental Analysis: A Comparative Study of Theoretical vs. Experimental Values for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of theoretical and experimental elemental analysis values for the compound 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, offering insights into the underlying principles, experimental considerations, and the interpretation of results.

The Foundational Role of Elemental Analysis

Before the widespread availability of spectroscopic methods like NMR and mass spectrometry, elemental analysis was one of the primary methods for determining the structure of an unknown organic compound.[1] While these modern techniques provide detailed structural information, elemental analysis retains its significance as a quantitative method to assess the purity and confirm the elemental composition of a sample. For regulatory submissions and publication in peer-reviewed journals, it is often a mandatory piece of data, providing a "gold standard" for sample purity.[2][3]

The core principle of modern elemental analysis, particularly for organic compounds, lies in combustion analysis.[1][4][5] The sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (e.g., CO₂, H₂O, N₂).[1][5] These gases are then separated and quantified, allowing for the determination of the percentage composition of each element in the original sample.[1]

Theoretical Elemental Composition of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

The first step in any elemental analysis comparison is the calculation of the theoretical elemental percentages based on the compound's molecular formula. The molecular formula for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is C₁₀H₁₁ClN₂O₄.[6]

To calculate the theoretical percentages, we first determine the molecular weight of the compound using the atomic weights of its constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Molecular Weight Calculation: (10 * 12.011) + (11 * 1.008) + (1 * 35.453) + (2 * 14.007) + (4 * 15.999) = 120.11 + 11.088 + 35.453 + 28.014 + 63.996 = 258.661 g/mol

Theoretical Elemental Percentages:

  • %C = (120.11 / 258.661) * 100 = 46.43%

  • %H = (11.088 / 258.661) * 100 = 4.29%

  • %Cl = (35.453 / 258.661) * 100 = 13.71%

  • %N = (28.014 / 258.661) * 100 = 10.83%

  • %O = (63.996 / 258.661) * 100 = 24.74%

These theoretical values represent the ideal elemental composition of a 100% pure sample of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Experimental Protocol for Elemental Analysis

The following is a generalized, step-by-step methodology for the elemental analysis of an organic compound like 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide using a modern CHN/S/Cl combustion analyzer.

Instrumentation: A calibrated elemental analyzer capable of CHN and halogen determination.

Materials:

  • 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide sample (high purity)

  • Microbalance

  • Tin capsules

  • Certified organic analytical standards (e.g., sulfanilamide, acetanilide)

Protocol:

  • Instrument Calibration: Calibrate the instrument using certified standards to ensure accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1100°C) with a constant stream of pure oxygen.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and HCl) are passed through a series of columns and traps to separate them.

  • Detection: The separated gases are quantified using thermal conductivity or infrared detectors.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Weigh Sample (1-3 mg) B Encapsulate in Tin Foil A->B C Combustion (900-1100°C in O2) B->C D Gas Separation (CO2, H2O, N2, HCl) C->D E Detection (TCD/IR) D->E F Calculate % Composition E->F G Compare to Theoretical Values F->G

Caption: Experimental workflow for elemental analysis.

Comparison of Theoretical and Hypothetical Experimental Data

For the purpose of this guide, let's consider a hypothetical set of experimental results for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

ElementTheoretical Value (%)Hypothetical Experimental Value (%)Deviation (%)
Carbon (C)46.4346.25-0.18
Hydrogen (H)4.294.35+0.06
Nitrogen (N)10.8310.71-0.12
Chlorine (Cl)13.7113.59-0.12

Interpreting the Results: Understanding Discrepancies

The hypothetical experimental values are within the generally accepted tolerance of ±0.4% for publication in many chemistry journals.[2][7][8] However, it is crucial for researchers to understand the potential sources of deviation.

Common Sources of Error and Discrepancies:

  • Sample Purity: The presence of impurities, such as residual solvents or by-products from the synthesis, is a primary cause of discrepancies.[9] For instance, the presence of a solvent like ethyl acetate would inflate the carbon and hydrogen percentages.

  • Hygroscopic Nature: If the compound is hygroscopic (readily absorbs moisture from the atmosphere), the experimental hydrogen and oxygen percentages will be higher than the theoretical values.[2]

  • Incomplete Combustion: Incomplete combustion of the sample can lead to lower than expected percentages for all elements.[9]

  • Instrumental Errors: Improper calibration of the instrument or leaks in the gas lines can introduce systematic errors.[9][10]

  • Weighing Errors: Inaccurate weighing of the sample can significantly impact the final results.[9]

Advanced Considerations and Best Practices

  • Triplicate Analysis: To ensure the reproducibility of the results, it is best practice to perform the analysis in triplicate.[2]

  • Use of High-Purity Standards: The accuracy of the results is directly dependent on the quality of the calibration standards used.

  • Sample Homogeneity: Ensure that the sample submitted for analysis is homogeneous to avoid skewed results.

  • Complementary Techniques: Elemental analysis should be used in conjunction with other analytical techniques like NMR, mass spectrometry, and chromatography to provide a comprehensive characterization of the compound.[1]

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the modern researcher. The comparison of experimental results with theoretical values provides a robust method for verifying the empirical formula and assessing the purity of a synthesized compound. A thorough understanding of the experimental methodology and potential sources of error is paramount for the accurate interpretation of the data. By adhering to best practices and employing a multi-technique approach to characterization, researchers can ensure the scientific integrity of their work.

References

  • 2-chloro-n-(2-methoxy-4-nitrophenyl)propanamide (C10H11ClN2O4). PubChemLite. Available from: [Link]

  • Explain the different types of errors that can occur in elemental analysis of organic compounds? Sathee Forum. Available from: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM.com. Available from: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available from: [Link]

  • The Problems Associated With Elemental Analysis. AZoNano.com. Available from: [Link]

  • Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. Elementar. Available from: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM.com. Available from: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]

  • How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? ResearchGate. Available from: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available from: [Link]

  • Can the molecular formula be determined from an elemental analysis? Quora. Available from: [Link]

  • Stoichiometry: Elemental Analysis. Available from: [Link]

  • 1: Elemental Analysis. Chemistry LibreTexts. Available from: [Link]

  • Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST WebBook. Available from: [Link]

  • 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. PubChem. Available from: [Link]

  • Chemists Debate the Value of Elemental Analysis. C&EN. Available from: [Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available from: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Bentham Science. Available from: [Link]

  • Chemical (Elemental) Analysis. Fritz Haber Institute. Available from: [Link]

  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. Acta Crystallographica Section E. Available from: [Link]

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Safety Operating Guide

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Executive Summary

Immediate Action Required: This compound is a halogenated nitro-aromatic amide .[1] It possesses significant toxicity and environmental persistence risks.[1]

  • Primary Disposal Route: High-temperature incineration (1100°C+) with acid gas scrubbing.[1]

  • Critical Restriction: DO NOT attempt to neutralize via basic hydrolysis.[1] This releases 2-methoxy-4-nitroaniline, a highly toxic amine.[2]

  • Waste Stream: Segregate strictly as Halogenated Organic Waste .

Chemical Profile & Hazard Identification

This intermediate (often associated with SARM synthesis, specifically Enobosarm/Ostarine) combines a nitro group, a halogen, and an amide linkage.[1][2][3] Its disposal requires understanding the stability of these functional groups.[1]

PropertyDataOperational Implication
CAS Number 90605-21-9Use for waste manifesting and inventory tracking.
Functional Groups Nitro (-NO₂), Chloro (-Cl), Amide (-CONH-)Potential for NOx and HCl generation during thermal destruction.[2][3]
Physical State Solid (typically off-white/yellow powder)Dust inhalation hazard; requires particulate respirator (N95/P100).[1]
Reactivity Stable under normal conditions. Hydrolyzes in strong base.[1]DO NOT mix with strong bases (e.g., NaOH) in waste drums.[1][2]
Toxicity Toxic by inhalation/ingestion.[1][4][5][6][7] Skin/Eye Irritant.[1][4][6][8]Full PPE (Tyvek, Nitrile gloves) required.[1][2]

Waste Characterization & Segregation Strategy

Effective disposal begins with strict segregation.[1] Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) ruins the "fuel blending" potential of the latter and forces the entire volume into expensive hazardous incineration.[1][2][3]

The Segregation Logic (Self-Validating Protocol)
  • Test: Does the waste container have a red "Halogenated" label?

  • Validation: If NO, stop. This compound releases HCl upon combustion.[1] It must go to a facility equipped with scrubbers.[1]

  • Causality: The nitro group adds oxygen to the combustion, potentially accelerating reaction rates in mixed waste drums.[1][2] Keep separate from oxidizers.[1][7][9][10]

DisposalWorkflow Start Waste Generation (2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide) StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Dissolved Segregation Segregation: HALOGENATED ORGANIC SolidPath->Segregation LiquidPath->Segregation Container Packaging: HDPE Drum or Poly-lined Fiber Segregation->Container Prevent Cross-Contamination Labeling Labeling: 'Toxic', 'Halogenated', 'Destruction Only' Container->Labeling Disposal Final Disposal: Rotary Kiln Incineration (>1100°C + Scrubber) Labeling->Disposal

Figure 1: Decision logic for waste stream management. Note the convergence on "Halogenated Organic" segregation regardless of physical state.

Operational Disposal Protocol

A. Solid Waste (Pure Compound, Filter Cakes, Spill Cleanup)[1][2][3]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a 6-mil polyethylene liner.[1]

    • Why: HDPE is resistant to residual acidity and organic leaching.

  • Double Bagging: Place the solid waste into a clear sealable bag first, then into the drum. This minimizes dust exposure when the disposal facility opens the drum.[1]

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE - SOLID, TOXIC. [2][3]

    • Constituent: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.[11]

    • Hazard Codes: Toxic, Irritant. [1][2][3]

B. Liquid Waste (Mother Liquors, Reaction Mixtures)[1][2]
  • Compatibility Check: Ensure the liquid waste container is rated for Halogenated Solvents .

  • pH Check: Verify pH is between 4 and 9.

    • Critical Step: If the waste is highly basic (pH > 10), neutralize carefully with dilute acid (e.g., 1M HCl) before adding the amide.[1][2][3] High pH causes hydrolysis, creating the more toxic aniline derivative.[1][2]

  • Transfer: Pour slowly using a funnel to avoid splashing. Leave 10% headspace for thermal expansion.[1]

  • Labeling:

    • Primary Tag: HAZARDOUS WASTE - LIQUID, HALOGENATED. [2][3]

    • Constituent: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (dissolved).

Emergency Procedures: Spills & Exposure

ScenarioImmediate ActionDecontamination
Dry Spill Do not sweep dry. This generates dust. Cover with wet paper towels or oil-dri absorbent.[1]Scoop wet material into a double-bagged waste container.[1] Wash area with soap/water.[1][4][6][8][12]
Liquid Spill Evacuate area. Don respirator. Dike with absorbent pillows.[1]Absorb with vermiculite or clay.[1] Do not use sawdust (nitrated compounds can react with cellulose).[1]
Skin Contact Remove contaminated clothing immediately.[1]Wash with soap and water for 15 mins.[1] Do not use alcohol (increases absorption).[1]

Regulatory & Compliance (RCRA/EPA)

While this specific intermediate may not have a unique "listed" waste code (U or P list), it is regulated by characteristic and general classification rules.[1][2]

  • Waste Classification:

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point < 60°C).[1]

    • Halogenated Organic Compounds (HOCs): Subject to Land Disposal Restrictions (LDR).[1] Must be treated (incinerated) before landfilling.[1]

  • EPA Waste Code Recommendation:

    • If pure/solid: Classify as Toxic (Non-RCRA regulated in some states, but Hazardous in others like CA).[1][2]

    • If in solvent: F001/F002 (if spent halogenated solvents used) or D001 .[1][13]

  • European Waste Code (EWC):

    • 07 05 13* (Solid wastes containing dangerous substances from the manufacture of pharmaceuticals).[1]

    • 14 06 03* (Other solvents and solvent mixtures).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236906 (Enobosarm Intermediate).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1][2] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.